2-Fluorophenyl cyclopentyl ketone
描述
Structure
3D Structure
属性
IUPAC Name |
cyclopentyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZOQLBNNRMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548979 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-45-7 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluorophenyl cyclopentyl ketone, a key intermediate in the synthesis of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of arylcyclohexylamine derivatives.
Core Compound Properties
This compound, also known as (2-fluorophenyl)(cyclopentyl)methanone, is a synthetic ketone that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a cyclopentyl ring and a 2-fluorophenyl group attached to a carbonyl moiety, makes it a valuable precursor for various target molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 111982-45-7 | [1] |
| Molecular Formula | C₁₂H₁₃FO | [2][3] |
| Molecular Weight | 192.23 g/mol | [3] |
| Boiling Point | 275.8°C at 760 mmHg | [3] |
| Density | 1.131 g/cm³ | [3] |
| Flash Point | 110.9°C | [3] |
| Refractive Index | 1.532 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through a Grignard reaction. This method involves the nucleophilic addition of a cyclopentylmagnesium halide to 2-fluorobenzonitrile (B118710).
General Experimental Protocol for Grignard Reaction Synthesis
This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Fluorobenzonitrile
-
Cyclopentylmagnesium bromide (or prepared in situ from bromocyclopentane (B41573) and magnesium turnings)
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) bromide (CuBr)
-
5% Sulfuric acid solution
-
Diethyl ether
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of 2-fluorobenzonitrile (5.0 g, 41.01 mmol) in 80 mL of anhydrous THF, add Copper(I) bromide (0.100 g) under an inert argon atmosphere.
-
To this mixture, add a 2M solution of cyclopentylmagnesium bromide in THF (20.51 mL, 41.01 mmol) dropwise at 60°C.
-
Stir the reaction mixture at 60°C for 15 hours.
-
After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding 5% sulfuric acid solution and continue stirring for an additional 15 hours.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield this compound.[1]
Expected Yield: Approximately 40%.[1]
Role in Pharmaceutical Synthesis: Precursor to Fluoroketamine
This compound is a well-documented precursor in the multi-step synthesis of Fluoroketamine (2-(2-fluorophenyl)-2-(methylamino)cyclohexanone), a ketamine analog.[4][5] The synthetic pathway involves the transformation of the cyclopentyl ketone into a cyclohexanone (B45756) derivative.
The overall synthetic scheme is as follows:
-
Grignard Reaction: Synthesis of this compound from 2-fluorobenzonitrile.
-
α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group.
-
Reaction with Methylamine: Formation of an α-hydroxy imine intermediate.
-
Thermal Rearrangement: Ring expansion of the cyclopentyl group to a cyclohexyl group to yield Fluoroketamine.[4][5]
Analytical Data
Mass Spectrometry
The mass spectrum (Electron Spray) of this compound shows a peak at m/z = 192.15, corresponding to the protonated molecule [M+H]⁺.[1]
Table 2: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 192.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted by computational models and have not been experimentally verified. They should be used for reference purposes only.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.60 - 7.50 | m | 1H, Aromatic CH |
| 7.45 - 7.35 | m | 1H, Aromatic CH |
| 7.20 - 7.10 | m | 2H, Aromatic CH |
| 3.70 - 3.60 | p | 1H, CH-C=O |
| 1.95 - 1.60 | m | 8H, Cyclopentyl CH₂ |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 202.0 | C=O |
| 161.0 (d, J ≈ 250 Hz) | C-F |
| 132.5 | Aromatic CH |
| 130.0 | Aromatic CH |
| 128.0 | Aromatic C |
| 124.5 | Aromatic CH |
| 116.0 (d, J ≈ 22 Hz) | Aromatic CH |
| 50.0 | CH-C=O |
| 30.0 | Cyclopentyl CH₂ |
| 26.5 | Cyclopentyl CH₂ |
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is for industrial use only.[4] While specific hazard classifications are not fully detailed, it is recommended to handle the compound with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Visualizations
Synthetic Pathway to Fluoroketamine
Caption: Synthetic pathway from 2-Fluorobenzonitrile to Fluoroketamine.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 111982-45-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
Technical Guide: Physical Properties of 2-Fluorophenyl Cyclopentyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl cyclopentyl ketone is a chemical intermediate with the molecular formula C₁₂H₁₃FO.[1] It is primarily recognized as a precursor in the synthesis of various pharmaceutical compounds, including fluoroketamine.[2][3][4] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and a logical workflow diagram.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application in synthetic chemistry, and for analytical purposes. The available data is summarized in the table below.
| Property | Value | Units | Notes |
| Molecular Formula | C₁₂H₁₃FO | [1][2] | |
| Molecular Weight | 192.23 | g/mol | [4] |
| Appearance | White crystalline solid | [1] | |
| Boiling Point | 275.8 | °C | at 760 mmHg[1][5] |
| Density | 1.131 | g/cm³ | [1] |
| Refractive Index | 1.532 | [1] | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Methyl Acetate (B1210297) (20 mg/ml). | [1][2] | |
| Storage Temperature | Room Temperature, sealed in dry conditions. | °C | [1][6] |
| Purity | ≥98% | As an analytical reference standard[2] | |
| Flash Point | 110.9 | °C | [1] |
| Vapor Pressure | 0.00498 | mmHg | at 25°C[1] |
Experimental Protocols
A key application of this compound is as a starting material in multi-step syntheses. The following protocol details its preparation from 2-fluorobenzonitrile (B118710).
Synthesis of this compound
This protocol is based on the reaction of a Grignard reagent with a nitrile.[3][7]
Materials:
-
2-fluorobenzonitrile
-
Cyclopentylmagnesium bromide (2 M solution in THF)
-
Copper(I) bromide (CuBr)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Sulfuric acid solution
-
Ether
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a reaction vessel containing 80 mL of anhydrous THF, add 2-fluorobenzonitrile (5.0 g, 41.01 mmol).
-
Add cyclopentylmagnesium bromide (20.51 mL of a 2 M solution in THF, 41.01 mmol) and a catalytic amount of CuBr (0.100 g) to the reaction mixture.
-
The reaction is conducted under an inert argon atmosphere at 60 °C with continuous stirring for 15 hours.
-
Upon completion, the reaction mixture is cooled to 0 °C.
-
A 5% solution of sulfuric acid is added to the cooled mixture, and it is stirred for an additional 15 hours.
-
The resulting mixture is extracted three times with ether.
-
The combined organic layers are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure (concentrated).
-
The remaining residue is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product, this compound.
Expected Yield: Approximately 40% (3.085 g).[3]
Confirmation: The product can be confirmed by mass spectrometry, with an expected m/z of 192.15 (M+1)⁺.[3]
Diagrams
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Physical Properties
This diagram shows the interconnectedness of the fundamental physical properties of the compound.
Caption: Interrelation of physical properties.
References
- 1. Cas 111982-45-7,this compound | lookchem [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 111982-45-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. 111982-45-7|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluorophenyl Cyclopentyl Ketone
This technical guide provides a comprehensive overview of 2-Fluorophenyl cyclopentyl ketone, a key precursor in the synthesis of novel psychoactive substances. Designed for researchers, scientists, and drug development professionals, this document details its molecular structure, physicochemical properties, and synthesis protocols.
Molecular and Physicochemical Properties
This compound, with the CAS number 111982-45-7, is an analytical reference standard and a crucial intermediate in the synthesis of fluoroketamine.[1][2][3][4][5] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO | [1][2][3][6] |
| Molecular Weight | 192.23 g/mol | [1][3][6] |
| Synonyms | Methanone, cyclopentyl(2-fluorophenyl)-; Cyclopentyl-(2-Fluorophenyl)methanone; Cyclopentyl 2-Fluorophenyl Ketone | [2][6] |
| Boiling Point | 275.8°C at 760 mmHg | [6] |
| Flash Point | 110.9°C | [6] |
| Density | 1.131 g/cm³ | [6] |
| Refractive Index | 1.532 | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Molecular Structure
The structure of this compound features a cyclopentyl group linked to a 2-fluorinated phenyl ring via a ketone bridge. This structure is a valuable scaffold for developing ligands for monoamine transporters.
Caption: 2D representation of the this compound molecule.
Synthesis Protocol
The primary application of this compound is as a precursor in the synthesis of fluoroketamine, a derivative of ketamine.[1][3][7] The general synthesis involves a Grignard reaction between 2-fluorobenzonitrile (B118710) and cyclopentylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2-fluorobenzonitrile with cyclopentylmagnesium bromide.[4][8][9] In a typical setup, 2-fluorobenzonitrile is added to a solution of cyclopentylmagnesium bromide in tetrahydrofuran (B95107) (THF) containing a catalytic amount of copper(I) bromide under an argon atmosphere at 60°C. The reaction mixture is stirred for approximately 15 hours.[4]
Upon completion, the reaction is cooled to 0°C and quenched with a 5% sulfuric acid solution, followed by continued stirring for another 15 hours. The product is then extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate, concentrated, and purified by column chromatography to yield the final product.[4]
The following diagram illustrates the synthesis workflow.
Caption: The synthetic pathway for this compound.
Application in Drug Development
This compound serves as a key intermediate in the multi-step synthesis of fluoroketamine.[7][8][9] This process typically involves the bromination of this compound to form α-bromocyclopentyl-(2-fluorophenyl)-ketone.[8][9] This intermediate then reacts with methylamine, followed by a thermal rearrangement to expand the five-membered ring into a cyclohexylketone, ultimately yielding fluoroketamine.[8][9] The development of ketamine derivatives like fluoroketamine is of significant interest in pharmacological research due to their potential as central nervous system agents.[7] Preliminary studies on animal models have suggested that fluoroketamine may have advantages over ketamine in terms of effective dosage and recovery time.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 111982-45-7 [chemicalbook.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Cas 111982-45-7,this compound | lookchem [lookchem.com]
- 7. This compound | High Purity [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Fluorophenyl cyclopentyl ketone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 2-Fluorophenyl cyclopentyl ketone is limited. This guide provides the available information and presents generalized, standard experimental protocols for determining the solubility of similar ketone compounds. The methodologies described are intended to serve as a comprehensive blueprint for researchers to generate their own precise solubility data.
Introduction
This compound, with the molecular formula C₁₂H₁₃FO, is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2][3] Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and purification in the pharmaceutical and chemical industries.[4] Solubility data informs solvent selection for synthesis, extraction, and crystallization, directly impacting reaction kinetics, yield, and purity. This document summarizes the known solubility characteristics of this compound and provides detailed experimental protocols for its quantitative determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃FO | [2][3] |
| Molecular Weight | 192.23 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 275.8°C at 760 mmHg | [2] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available data is summarized in the table below.
| Solvent | Solubility | Remarks |
| Methyl Acetate | 20 mg/mL | [3] |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of a compound such as this compound. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for generating accurate solubility data.[5][6]
Principle
The isothermal saturation method involves creating a saturated solution of the solute (this compound) in a specific solvent by agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[7][8] The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.[9]
Materials and Apparatus
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Drying oven
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid drawing any solid particles, immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.[10]
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under reduced pressure.
-
Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[9][11]
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample collected) * 100
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for solubility determination and the relationships between key experimental parameters.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | 111982-45-7 [chemicalbook.com]
- 2. Cas 111982-45-7,this compound | lookchem [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmajournal.net [pharmajournal.net]
synthesis of 2-Fluorophenyl cyclopentyl ketone from 2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Fluorophenyl cyclopentyl ketone from 2-fluorobenzonitrile (B118710), a key precursor in the development of novel pharmaceutical compounds.[1][2][3][4] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The synthesis of this compound from 2-fluorobenzonitrile is primarily achieved through a Grignard reaction.[5][6] This well-established method involves the nucleophilic addition of a cyclopentyl Grignard reagent, typically cyclopentylmagnesium bromide, to the electrophilic carbon of the nitrile group in 2-fluorobenzonitrile.[6][7] The resulting imine-magnesium complex is then hydrolyzed in a subsequent step to yield the desired ketone.[7][8]
The overall reaction scheme can be summarized as follows:
Step 1: Grignard Reagent Addition 2-fluorobenzonitrile reacts with cyclopentylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an intermediate imine-magnesium complex.[6]
Step 2: Hydrolysis The intermediate complex is treated with an aqueous acid, such as sulfuric acid, to hydrolyze the imine, yielding this compound.[1][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C12H13FO | [4] |
| Molecular Weight | 192.2 g/mol | [4] |
| Yield | 40% | [1] |
| Purity | ≥98% | [4] |
| CAS Number | 111982-45-7 | [4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][5]
Materials:
-
2-fluorobenzonitrile
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe2) or Copper(I) bromide (CuBr)
-
Sulfuric acid (H2SO4), 5% or 15% solution
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
-
A three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (argon or nitrogen).
-
Magnesium turnings are added to the flask.
-
A solution of bromocyclopentane in anhydrous THF is prepared. A small amount of this solution is added to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by boiling of the solvent), the remaining bromocyclopentane solution is added dropwise from the dropping funnel over a period of 1 hour, maintaining a gentle reflux.
Part B: Reaction with 2-fluorobenzonitrile
-
To the freshly prepared cyclopentylmagnesium bromide solution, a solution of 2-fluorobenzonitrile in anhydrous THF is added.[5]
-
A catalytic amount of CuBr·SMe2 or CuBr is added to the reaction mixture.[1][5]
-
The mixture is heated to reflux under an inert atmosphere for 4 to 15 hours.[1][5]
Part C: Work-up and Purification
-
After the reflux period, the reaction mixture is cooled to 0-25 °C in an ice bath.[1][5]
-
Deionized water is cautiously added to quench the reaction, followed by the addition of a 5% or 15% sulfuric acid solution.[1][5] The mixture is stirred for an extended period (e.g., 15 hours) to ensure complete hydrolysis.[1]
-
The aqueous layer is extracted three times with an organic solvent such as ether or hexane.[1][5]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.[1]
Workflow and Process Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
References
- 1. This compound | 111982-45-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 31035 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | High Purity [benchchem.com]
- 7. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of 2-Fluorophenyl Cyclopentyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl cyclopentyl ketone is a chemical intermediate of interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of certain psychoactive compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in research and drug development settings. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate easy interpretation and application in a laboratory setting.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | (2-Fluorophenyl)(cyclopentyl)methanone |
| CAS Number | 111982-45-7 |
| Molecular Formula | C₁₂H₁₃FO |
| Molecular Weight | 192.23 g/mol |
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established prediction models and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 1H | Ar-H |
| 7.55 - 7.45 | m | 1H | Ar-H |
| 7.20 - 7.10 | m | 2H | Ar-H |
| 3.70 - 3.60 | p | 1H | CH (methine) |
| 2.00 - 1.60 | m | 8H | CH₂ (cyclopentyl) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C=O (ketone) |
| 161.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| 133.0 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| 130.5 (d, ⁴JCF ≈ 2 Hz) | Ar-C |
| 129.0 (d, ³JCF ≈ 4 Hz) | Ar-CH |
| 124.5 (d, ²JCF ≈ 15 Hz) | Ar-CH |
| 116.0 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| 46.0 | CH (methine) |
| 30.0 | CH₂ (cyclopentyl) |
| 26.0 | CH₂ (cyclopentyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3020 | Medium | C-H stretch (aromatic) |
| 2960 - 2870 | Strong | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (aryl ketone) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1220 | Strong | C-F stretch |
| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is expected to show a prominent protonated molecular ion.
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 193.1 | [M+H]⁺ |
| 192.1 | [M]⁺ |
Expected Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, the molecule is expected to fragment via characteristic pathways for aryl ketones. Key expected fragments include:
-
α-cleavage: Loss of the cyclopentyl radical to form the 2-fluorobenzoyl cation (m/z 123).
-
Loss of CO: Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation to form the 2-fluorophenyl cation (m/z 95).
-
Cleavage of the aromatic ring: Fragmentation of the fluorophenyl ring.
-
Cyclopentyl fragment: A peak corresponding to the cyclopentyl cation (m/z 69).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Chemical Reactivity of the Ketone Group in 2-Fluorophenyl Cyclopentyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2-Fluorophenyl cyclopentyl ketone, with the IUPAC name cyclopentyl(2-fluorophenyl)methanone, possesses a molecular formula of C₁₂H₁₃FO. The molecule's reactivity is primarily dictated by the interplay between the electrophilic carbonyl carbon of the ketone and the electronic effects of the 2-fluorophenyl group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group.
Synthesis of this compound
The primary synthetic route to this compound involves a Grignard reaction between a cyclopentyl magnesium halide and 2-fluorobenzonitrile (B118710). This method provides a reliable pathway to construct the aryl-ketone framework.
Experimental Protocol: Grignard Reaction Synthesis
A general procedure for the synthesis of this compound is as follows:
-
To a solution of 2-fluorobenzonitrile (5.0 g, 41.01 mmol) in 80 mL of tetrahydrofuran (B95107) (THF), add cyclopentylmagnesium bromide (2 M in THF, 20.51 mL, 41.01 mmol) and copper(I) bromide (0.100 g).
-
The reaction mixture is stirred at 60°C for 15 hours under an argon atmosphere.
-
After completion, the mixture is cooled to 0°C, and a 5% sulfuric acid solution is added.
-
Stirring is continued for another 15 hours.
-
The product is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield the final product.[1]
| Reactant/Reagent | Molar Equiv. | Amount |
| 2-Fluorobenzonitrile | 1.0 | 5.0 g |
| Cyclopentylmagnesium Bromide | 1.0 | 20.51 mL (2M solution) |
| Copper(I) Bromide | catalyst | 0.100 g |
| Tetrahydrofuran (THF) | solvent | 80 mL |
| 5% Sulfuric Acid | workup | As needed |
| Diethyl Ether | extraction | As needed |
Yield: Approximately 40% (3.085 g) of this compound.[1] Mass Spectrometry (ES): m/z = 192.15 (M+1)⁺.[1]
Key Reactions of the Ketone Group
The ketone group in this compound is a versatile functional handle for a variety of chemical transformations. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent α-protons can be removed to form an enolate, enabling reactions at the α-position.
Alpha-Bromination
A crucial reaction for the derivatization of this compound is α-bromination. This step is pivotal in the synthesis of fluoroketamine, as it introduces a leaving group at the carbon adjacent to the carbonyl, facilitating subsequent nucleophilic substitution.
A representative procedure for the α-bromination is as follows:
-
To this compound, add 1.1 equivalents of a 47% aqueous solution of hydrobromic acid (HBr).
-
Stir the mixture for 5 minutes at room temperature.
-
Add lithium chloride (LiCl) and stir for an additional minute.
-
Slowly add 2 equivalents of a 30% aqueous solution of hydrogen peroxide (H₂O₂).
-
Heat the reaction mixture at 70°C for 1.5 hours.
-
After cooling, add water and extract the product with hexane.
-
The organic layer is dried over MgSO₄, filtered, and concentrated to give the crude α-bromo ketone.
| Reactant/Reagent | Molar Equiv. |
| This compound | 1.0 |
| 47% Hydrobromic Acid | 1.1 |
| Lithium Chloride | catalyst |
| 30% Hydrogen Peroxide | 2.0 |
Yield: High yields are expected for this transformation.
Nucleophilic Addition of Methylamine (B109427)
Following α-bromination, the resulting α-bromo ketone readily undergoes nucleophilic substitution with primary amines, such as methylamine. This reaction is a key step in the synthesis of fluoroketamine and related compounds.
A general procedure for this reaction is:
-
Cool a solution of methylamine to a low temperature (e.g., -40°C).
-
Slowly add the α-bromo-2-fluorophenyl cyclopentyl ketone to the cold methylamine solution.
-
Stir the reaction mixture for several hours at low temperature.
-
Allow the excess methylamine to evaporate.
-
Extract the product with a suitable organic solvent.
-
The crude product can be purified by crystallization or chromatography.
| Reactant/Reagent |
| α-Bromo-2-fluorophenyl cyclopentyl ketone |
| Methylamine |
Note: This reaction leads to the formation of an α-amino ketone, which is a precursor to fluoroketamine.[2]
Spectroscopic Characterization (Analog-Based)
While specific, publicly available spectra for this compound are limited, a Certificate of Analysis for a commercial sample confirms its structure is consistent with ¹H NMR spectroscopy.[1] To provide insight into its expected spectral characteristics, data for analogous compounds are presented below.
¹H NMR Spectroscopy (Predicted)
For This compound , the ¹H NMR spectrum is expected to show:
-
Aromatic protons: A complex multiplet pattern in the range of 7.0-8.0 ppm. The fluorine coupling will further split these signals.
-
Cyclopentyl protons: A series of multiplets between 1.5 and 3.5 ppm. The proton on the carbon attached to the carbonyl (α-proton) will be the most downfield of this group.
For the non-fluorinated analog, Cyclopentyl phenyl ketone , the following approximate shifts are observed:
-
Aromatic protons: Multiplets around 7.4-8.0 ppm.
-
α-proton (cyclopentyl): A multiplet around 3.6 ppm.
-
Other cyclopentyl protons: Multiplets between 1.6 and 2.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum of This compound is anticipated to exhibit:
-
Carbonyl carbon: A signal in the downfield region, typically around 200 ppm.
-
Aromatic carbons: Several signals between 115 and 165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Cyclopentyl carbons: Signals in the aliphatic region, generally between 25 and 50 ppm.
For Cyclopentyl phenyl ketone , the observed ¹³C NMR shifts are:
-
Carbonyl carbon: ~202.5 ppm
-
Aromatic carbons: ~128.5, 132.7, 137.0 ppm
-
Cyclopentyl carbons: ~26.3, 30.0, 46.4 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of This compound will be characterized by:
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. Conjugation to the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.
-
C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
The IR spectrum of the analogous o-Chlorophenyl cyclopentyl ketone shows a strong carbonyl absorption around 1685 cm⁻¹.
| Spectroscopic Data for Analogous Compounds | |
| Compound | ¹H NMR (δ, ppm) |
| Cyclopentyl phenyl ketone | Aromatic: 7.4-8.0 (m); α-H: ~3.6 (m); Cyclopentyl: 1.6-2.0 (m) |
| 2-Bromo-1-(3-fluorophenyl)ethanone | Aromatic: 7.3-7.8 (m); -CH₂Br: 4.42 (s) |
| Compound | ¹³C NMR (δ, ppm) |
| Cyclopentyl phenyl ketone | C=O: ~202.5; Aromatic: ~128.5, 132.7, 137.0; Cyclopentyl: ~26.3, 30.0, 46.4 |
| 2-Bromo-1-(3-fluorophenyl)ethanone | C=O: ~190.1; Aromatic: 115.7-162.8; -CH₂Br: ~30.4 |
| Compound | IR (cm⁻¹) |
| o-Chlorophenyl cyclopentyl ketone | C=O: ~1685 (strong) |
| 2-Bromo-1-(3-fluorophenyl)ethanone | C=O: ~1688 (strong) |
Conclusion
This compound is a valuable synthetic intermediate with a rich chemistry centered around its ketone functionality. The electrophilicity of the carbonyl carbon and the acidity of the α-protons allow for a range of important transformations, including Grignard synthesis, α-halogenation, and subsequent nucleophilic substitutions. The experimental protocols and analog-based spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation to obtain and publish the complete spectroscopic data for this compound and its derivatives would be a valuable contribution to the scientific community.
References
The Ortho-Fluorine Atom: A Subtle Powerhouse in Phenyl Ring Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a fluorine atom at the ortho position of a phenyl ring imparts a unique and powerful set of properties that can be harnessed to fine-tune molecular reactivity, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the multifaceted role of the ortho-fluorine atom, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. For researchers in medicinal chemistry and materials science, a deep understanding of the "ortho-fluoro" effect is crucial for rational molecular design.
The Duality of Electronic Effects: Induction vs. Resonance
The reactivity of a substituted phenyl ring is fundamentally governed by the electronic nature of its substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, due to its lone pairs, fluorine can also participate in resonance, donating electron density back to the ring (+M effect). This dual nature is particularly pronounced when fluorine is in the ortho position.
The inductive effect is distance-dependent and is therefore strongest at the ortho position, leading to a significant decrease in electron density at the ipso and ortho carbons.[1] Conversely, the resonance effect donates electron density primarily to the ortho and para positions. While the -I effect of fluorine is generally considered to be stronger than its +M effect, making fluorobenzene (B45895) less reactive than benzene (B151609) towards electrophiles, the +M effect still plays a crucial role in directing incoming electrophiles.[2][3]
Caption: Competing electronic effects of an ortho-fluorine atom.
Impact on Acidity and Basicity (pKa)
The strong inductive effect of an ortho-fluorine atom significantly influences the acidity and basicity of nearby functional groups. By withdrawing electron density, it stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it decreases the electron density on a basic nitrogen atom, making it less available for protonation and thus decreasing its basicity (lowering the pKa of the conjugate acid).
| Compound | Substituent Position | pKa | Reference |
| Aniline | - | 4.58 | [4] |
| 2-Fluoroaniline | ortho | 2.64 | |
| 3-Fluoroaniline | meta | 3.59 | [5] |
| 4-Fluoroaniline | para | 4.65 | [5] |
| Phenol | - | 9.95 | |
| 2-Fluorophenol | ortho | 8.81 | |
| 4-Fluorophenol | para | 9.81 | |
| Benzoic Acid | - | 4.20 | |
| 2-Fluorobenzoic Acid | ortho | 3.27 | [6] |
| 2-Chlorobenzoic Acid | ortho | 2.94 | [6] |
Table 1: Effect of fluoro-substitution on the pKa of aniline, phenol, and benzoic acid.
Steric and Conformational Effects
While fluorine is relatively small (van der Waals radius of 1.47 Å), its placement at the ortho position can introduce significant steric hindrance. This can influence the conformation of the molecule by restricting the rotation of adjacent functional groups. This "ortho-effect" can be exploited in drug design to lock a molecule into a bioactive conformation.[7]
Furthermore, the ortho-fluorine can participate in intramolecular hydrogen bonding with adjacent functional groups containing hydrogen bond donors (e.g., -OH, -NH2). This interaction can rigidify the molecular conformation and mask the polarity of the interacting groups, which can enhance membrane permeability.
Directing Group in C-H Functionalization
In recent years, the ortho-fluorine atom has emerged as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. The reactivity of C-H bonds ortho to a fluorine substituent is enhanced relative to the meta and para positions.[8] This is attributed to the ability of the electronegative fluorine to stabilize the transition state of C-H activation. This strategy allows for the selective introduction of various functional groups at the ortho position, providing a powerful tool for the synthesis of complex fluorinated aromatics.
Caption: Workflow for ortho-fluorine directed C-H functionalization.
Role in Drug Design and Medicinal Chemistry
The unique properties conferred by an ortho-fluorine atom are of immense value in drug design.
-
Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, thus enhancing the metabolic stability and half-life of a drug.[9]
-
Binding Affinity: The ortho-fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and multipolar interactions, leading to increased binding affinity and potency.[10]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (logP). While fluorination of alkyl groups generally decreases lipophilicity, fluoro-arenes are often more lipophilic. The ability of an ortho-fluorine to form intramolecular hydrogen bonds can mask polar groups, thereby improving membrane permeability.
| Drug | Target/Indication | Role of Ortho-Fluorine |
| Vandetanib | VEGFR/Thyroid Cancer | The ortho-fluorine is crucial for optimizing the lipophilicity to increase potency.[9] |
| Amodiaquine (B18356) Analogs | Antimalarial | 2',6'-difluoro substitution enhances resistance to oxidation, reducing toxicity.[11] |
Table 2: Examples of FDA-approved drugs where ortho-fluorine plays a key role.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of a compound by monitoring the pH of a solution as a titrant is added.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Compound of interest
-
Suitable solvent (e.g., water, water/methanol mixture)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (typically 1-10 mM).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved CO2.[12]
-
Titration: Titrate the solution with the standardized acid or base at a constant rate. Record the pH at regular intervals of titrant addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]
Determination of IC50 by Enzyme Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Inhibitor compound
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer or DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).[14]
-
Pre-incubation: Incubate the plate at a constant temperature for a set period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular time intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Visualization of Intramolecular Hydrogen Bonding
The ability of an ortho-fluorine to act as a hydrogen bond acceptor can be visualized as a key interaction that influences molecular conformation and properties.
Caption: Intramolecular hydrogen bonding in ortho-fluorophenol.
Conclusion
The ortho-fluorine atom is a uniquely versatile tool in molecular design. Its profound influence on electronic properties, acidity, conformation, and reactivity provides a rich palette for chemists to modulate the characteristics of phenyl-containing molecules. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design next-generation pharmaceuticals, agrochemicals, and materials with enhanced performance and desired properties.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ijrar.org [ijrar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
- 15. altogenlabs.com [altogenlabs.com]
Methodological & Application
Application Notes and Protocols: 2-Fluorophenyl Cyclopentyl Ketone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl cyclopentyl ketone is a synthetic ketone that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel psychoactive substances and potential therapeutic agents. Its chemical structure, featuring a cyclopentyl group and a fluorinated phenyl ring connected by a ketone, serves as a valuable scaffold for the development of compounds targeting the central nervous system (CNS). The presence of the fluorine atom at the ortho position of the phenyl ring is of particular importance as it can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacodynamic and pharmacokinetic profiles.
While this compound itself is not known to possess significant direct biological activity, its primary application lies in its role as a precursor for the synthesis of more complex molecules, most notably 2-Fluorodeschloroketamine (2-FDCK), a dissociative anesthetic and a structural analog of ketamine.[1][2] These application notes will focus on the utility of this compound as a starting material and the medicinal chemistry applications of its principal derivative, 2-FDCK.
I. This compound as a Synthetic Precursor
The primary and most well-documented application of this compound in medicinal chemistry is its use as a starting material for the multi-step synthesis of 2-Fluorodeschloroketamine (2-FDCK).[3][4]
Protocol 1: Synthesis of 2-Fluorodeschloroketamine (2-FDCK) from this compound
This protocol outlines the general synthetic route from this compound to 2-FDCK.
Materials:
-
This compound
-
Bromine (Br₂)
-
Methylamine (CH₃NH₂)
-
Decalin
-
Palladium(II) chloride (PdCl₂) (catalyst)
-
Appropriate solvents (e.g., inert solvent for bromination, solvent for amination)
-
Standard laboratory glassware and equipment for organic synthesis (reaction flasks, condensers, dropping funnels, etc.)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
α-Bromination:
-
Dissolve this compound in a suitable inert solvent.
-
Slowly add a solution of bromine (Br₂) to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude α-bromocyclopentyl-(2-fluorophenyl)-ketone.[3]
-
Purify the product, for example, by column chromatography.
-
-
Reaction with Methylamine:
-
Thermal Rearrangement:
-
Isolate the α-hydroxy imine intermediate.
-
Heat the intermediate in a high-boiling solvent such as decalin in the presence of a catalyst like Palladium(II) chloride (PdCl₂).[3]
-
This step induces a thermal rearrangement and expansion of the five-membered ring to form the cyclohexanone (B45756) ring of 2-FDCK.[3]
-
Monitor the reaction for the formation of the final product.
-
-
Purification and Salt Formation:
-
After the rearrangement is complete, cool the reaction mixture and perform an appropriate work-up to isolate the crude 2-FDCK free base.
-
Purify the 2-FDCK using techniques such as column chromatography.
-
For improved stability and water solubility, the free base can be converted to its hydrochloride salt by treating it with a solution of hydrochloric acid (HCl).
-
II. Medicinal Chemistry Applications of 2-Fluorodeschloroketamine (2-FDCK)
2-FDCK, synthesized from this compound, is a dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[3][5] Its medicinal chemistry applications are primarily centered around its potential as a CNS-acting agent.
A. Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action of 2-FDCK is believed to be the blockade of the NMDA receptor ion channel.[3] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, 2-FDCK inhibits the influx of calcium ions into neurons, leading to its characteristic dissociative and anesthetic effects.
B. Potential Therapeutic Applications
Based on its mechanism of action, which is analogous to ketamine, 2-FDCK is being investigated for several therapeutic applications:
-
Rapid-Acting Antidepressant: Ketamine has demonstrated rapid antidepressant effects, and it is hypothesized that 2-FDCK may share this property. A preclinical study in a rat model of depression suggested that 2-FDCK may have a longer-lasting antidepressant effect compared to ketamine.[3]
-
Anesthetic: As a dissociative anesthetic, 2-FDCK has the potential for use in medical and veterinary settings.[3]
-
Neuroprotective Agent: By blocking excitotoxicity mediated by excessive NMDA receptor activation, there is a theoretical basis for investigating 2-FDCK as a neuroprotective agent in conditions such as stroke or traumatic brain injury.
C. Preclinical Data
While direct in vitro binding and functional data for 2-FDCK at the NMDA receptor are currently lacking in the public domain, several preclinical in vivo studies have compared its effects to those of ketamine.[6]
| Parameter | 2-Fluorodeschloroketamine (2-FDCK) | Ketamine | Animal Model | Reference |
| Conditioned Place Preference (CPP) | Induces CPP at a minimum dose of 3 mg/kg | Induces CPP at a minimum dose of 3 mg/kg | Mice | [7] |
| Locomotor Sensitization | Induced by repeated treatment with 30 mg/kg | Induced by repeated treatment with 30 mg/kg | Rats | [7] |
| Drug Self-Administration | Readily induced with 0.5 mg/kg/infusion | Readily induced with 0.5 mg/kg/infusion | Rats | [7] |
| Drug Discrimination (ED₅₀) | Comparable to ketamine | - | Rats | [7] |
| Reinforcing Effectiveness (α parameter) | 2.014E-4 | 2.145E-4 | Rats | [8] |
| Essential Value (EV) | 9.40 ± 1.97 | 8.69 ± 2.33 | Rats | [8] |
Note: The α parameter is inversely related to reinforcing effectiveness. A lower value indicates higher reinforcing effectiveness. The Essential Value (EV) is directly related to reinforcing effectiveness.
III. Experimental Protocols for Characterization
The following are generalized protocols for in vitro assays that can be used to characterize the activity of 2-FDCK and other derivatives of this compound at the NMDA receptor.
Protocol 2: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using the radiolabeled NMDA receptor channel blocker [³H]MK-801 to determine the binding affinity of a test compound like 2-FDCK.[2][9][10]
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus) as a source of NMDA receptors
-
[³H]MK-801 (radioligand)
-
Test compound (e.g., 2-FDCK) at various concentrations
-
Glutamate and Glycine (co-agonists)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled MK-801 or phencyclidine at a high concentration)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the brain membranes, [³H]MK-801 at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (high concentration of an unlabeled ligand).
-
Add glutamate and glycine to the assay buffer to open the NMDA receptor channel, which is necessary for [³H]MK-801 binding.
-
Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.
-
Protocol 3: Electrophysiological Assay for NMDA Receptor Channel Block
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the blocking effect of a test compound on NMDA receptor-mediated currents in cultured cells expressing recombinant NMDA receptors.[11][12][13]
Materials:
-
Cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2 subunits)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs⁺-based solution to block K⁺ channels)
-
NMDA and Glycine (agonists)
-
Test compound (e.g., 2-FDCK) at various concentrations
-
Data acquisition and analysis software
Procedure:
-
Cell Culture and Preparation:
-
Culture the cells expressing NMDA receptors under standard conditions.
-
On the day of the experiment, place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.
-
Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).
-
-
Measurement of NMDA Receptor Currents:
-
Apply a solution containing NMDA and glycine to the cell to evoke an inward current.
-
Once a stable baseline current is established, co-apply the test compound at a specific concentration along with the agonists.
-
Measure the reduction in the steady-state current amplitude in the presence of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of channel block for each concentration of the test compound.
-
Construct a concentration-inhibition curve by plotting the percentage of block against the logarithm of the test compound concentration.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
-
Investigate the voltage dependency of the block by measuring the effect of the compound at different holding potentials.
-
Conclusion
This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of 2-Fluorodeschloroketamine (2-FDCK). While the ketone itself is not the pharmacologically active agent, its utility is defined by the properties of the molecules it helps create. 2-FDCK, as a potent NMDA receptor antagonist, holds promise for various therapeutic applications, mirroring and potentially improving upon the profile of ketamine. The provided protocols offer a foundation for the synthesis and characterization of 2-FDCK and other derivatives of this compound, facilitating further research into their medicinal chemistry potential. It is important to note that 2-FDCK is also a substance of abuse, and all research should be conducted in compliance with relevant regulations and ethical guidelines.
References
- 1. jneurosci.org [jneurosci.org]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 4. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.who.int [cdn.who.int]
- 7. 2-Fluorodeschloroketamine has similar abuse potential as ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluorophenyl Cyclopentyl Ketone as a Versatile Building Block for Central Nervous System (CNS) Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluorophenyl cyclopentyl ketone as a key starting material for the synthesis of ligands targeting CNS receptors. The primary focus is on the synthesis and potential pharmacological evaluation of its derivatives, most notably 2-fluorodeschloroketamine (2-FDCK), a structural analog of the anesthetic and antidepressant drug, ketamine. While direct quantitative data for the binding and functional activity of 2-FDCK on many CNS receptors are currently limited in publicly available literature, this document provides detailed protocols for the synthesis of a key derivative and for the biological assays required to characterize such compounds. For comparative purposes, pharmacological data for ketamine is provided where available, as it is presumed to have a similar mechanism of action to its fluorinated analog.
Introduction
This compound is a valuable chemical intermediate in medicinal chemistry, primarily recognized as a precursor in the synthesis of arylcyclohexylamine derivatives.[1][2][3] These compounds are of significant interest due to their potent effects on the central nervous system, largely mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor. The structural analog, ketamine, has well-documented anesthetic, analgesic, and rapid-acting antidepressant properties, which are primarily attributed to its non-competitive antagonism of the NMDA receptor.[4] Furthermore, ketamine and its metabolites are known to interact with other CNS receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which may contribute to their complex pharmacological profile.[5][6]
The introduction of a fluorine atom on the phenyl ring, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting ligands. Fluorine substitution can alter metabolic stability, binding affinity, and blood-brain barrier penetration, making it a common strategy in drug design to optimize lead compounds. The primary derivative synthesized from this compound is 2-fluorodeschloroketamine (2-FDCK), where the chlorine atom of ketamine is replaced by fluorine.[7][8] While it is widely assumed that 2-FDCK shares a similar mechanism of action with ketamine, detailed in-vitro binding and functional data are not yet available in the scientific literature.[9]
Data Presentation
Due to the limited availability of direct quantitative data for 2-fluorodeschloroketamine (2-FDCK), the following tables present the known pharmacological data for its parent compound, ketamine, at key CNS receptors. This information serves as a critical reference for researchers investigating the potential therapeutic applications of ligands derived from this compound.
Table 1: Pharmacological Data for Ketamine at CNS Receptors
| Receptor Target | Ligand | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |
| NMDA Receptor (PCP site) | (S)-Ketamine | Radioligand Binding | Human | ~300-800 | [10] | |
| NMDA Receptor (PCP site) | (R)-Ketamine | Radioligand Binding | Human | ~1700-5000 | [10] | |
| Dopamine D2 (High-affinity state) | Ketamine | Radioligand Binding | Human | 55 | ||
| Mu-Opioid Receptor (MOR) | Ketamine | Radioligand Binding | In vitro | Lower affinity than NMDA | [10] |
Note: Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. EC50 and IC50 represent the half-maximal effective and inhibitory concentrations in functional assays, respectively.
Experimental Protocols
Synthesis of 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone (2-Fluorodeschloroketamine)
The synthesis of 2-FDCK from this compound is a multi-step process. The initial step involves the conversion of this compound to 2-fluorobenzonitrile, which then serves as the starting material for the subsequent synthesis. A well-established route proceeds through the formation of an α-bromo ketone intermediate followed by reaction with methylamine (B109427) and a thermal rearrangement.[7][8]
Protocol 1: Synthesis of 2-Fluorodeschloroketamine
Step 1: Synthesis of (2-Fluorophenyl)(cyclopentyl)methanone This step is the starting point, utilizing this compound.
Step 2: Synthesis of α-Bromocyclopentyl-(2-fluorophenyl)-ketone
-
To a solution of (2-fluorophenyl)(cyclopentyl)methanone in a suitable solvent (e.g., diethyl ether or dichloromethane), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by column chromatography.
Step 3: Synthesis of 1-((2-Fluorophenyl)(hydroxy)methyl)cyclopentan-1-amine
-
In a pressure vessel, dissolve the α-bromocyclopentyl-(2-fluorophenyl)-ketone in an excess of a solution of methylamine in a suitable solvent (e.g., methanol (B129727) or THF).
-
Seal the vessel and stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the excess methylamine and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography.
Step 4: Thermal Rearrangement to 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone
-
Dissolve the purified 1-((2-fluorophenyl)(hydroxy)methyl)cyclopentan-1-amine in a high-boiling point solvent such as decalin.
-
Heat the solution to reflux for several hours.
-
Monitor the progress of the ring expansion by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone.
Step 5: Salt Formation (Optional)
-
Dissolve the free base in a suitable solvent like diethyl ether.
-
Add a solution of hydrochloric acid in ether dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.
Caption: Synthetic pathway for 2-FDCK from this compound.
Biological Evaluation Protocols
The following are generalized protocols for assessing the interaction of novel ligands, such as derivatives of this compound, with key CNS receptors.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Homogenize tissue known to express D2 receptors (e.g., rat striatum) or membranes from cells recombinantly expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Increasing concentrations of the unlabeled test compound.
-
Membrane preparation.
-
-
To determine non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3: Functional Assay for Serotonin 5-HT2A Receptors (Calcium Mobilization)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
For agonist testing: Add increasing concentrations of the test compound and monitor the fluorescence signal over time.
-
For antagonist testing: Pre-incubate the cells with increasing concentrations of the test compound, then add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and monitor the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For agonist testing: Plot the fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
For antagonist testing: Plot the inhibition of the agonist response against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.
-
Caption: Simplified signaling pathway for the 5-HT2A receptor.
Protocol 4: Electrophysiological Recording of GABAA Receptor Activity
This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of a test compound on GABAA receptor-mediated currents.
-
Cell/Slice Preparation:
-
Use cultured neurons or acute brain slices known to express GABAA receptors.
-
Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.
-
-
Patch-Clamp Recording:
-
Identify a target neuron under a microscope and form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to the cell via a perfusion system.
-
Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-evoked current.
-
To test for direct agonist activity, apply the test compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition caused by the test compound.
-
Generate dose-response curves to determine the EC50 or IC50 of the compound.
-
Caption: Logical relationship in GABA-A receptor modulation experiments.
Conclusion
This compound is a key synthetic precursor for accessing novel arylcyclohexylamine ligands with potential therapeutic applications in the central nervous system. While the pharmacological profile of its primary derivative, 2-fluorodeschloroketamine, is not yet fully characterized with respect to its interactions with dopamine, serotonin, and GABA receptors, the provided protocols offer a robust framework for its synthesis and comprehensive biological evaluation. The comparative data for ketamine underscores the potential for these novel fluorinated analogs to exhibit complex and therapeutically relevant activities. Further research is warranted to elucidate the precise structure-activity relationships and to determine the full therapeutic potential of this promising class of CNS receptor ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of extensive 2-fluorodeschloroketamine metabolism in pooled human liver microsomes, urine and hair from an addicted patient using high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KETAMIR-2, a new molecular entity and novel ketamine analog [frontiersin.org]
- 6. KETAMIR-2, a new molecular entity and novel ketamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 8. Development of Rapidly Metabolized and Ultra-Short-Acting Ketamine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. psychiatryonline.org [psychiatryonline.org]
Application Notes and Protocols: Synthesis of alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of alpha-bromocyclopentyl-(2-fluorophenyl)-ketone with methylamine (B109427) is a critical transformation in synthetic organic chemistry, particularly in the development of novel therapeutics. This reaction primarily yields alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone, an important alpha-amino ketone. These motifs are key structural components in a variety of biologically active molecules and serve as essential precursors in the synthesis of pharmaceuticals, such as ketamine analogs. The reaction proceeds via a nucleophilic substitution pathway, where methylamine displaces the bromide ion. However, the reaction conditions can significantly influence the product distribution, with the potential for competing pathways leading to the formation of an alpha-hydroxy imine intermediate, especially at low temperatures. Understanding and controlling these reaction pathways is crucial for achieving the desired product with high yield and purity.
This document provides detailed protocols for the synthesis of alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone, along with a discussion of the reaction mechanism and potential side reactions.
Reaction Mechanism and Signaling Pathways
The reaction of alpha-bromocyclopentyl-(2-fluorophenyl)-ketone with methylamine can proceed through two main competing pathways, dictated by the reaction conditions.
Pathway 1: Nucleophilic Substitution (SN2)
Under neutral or slightly basic conditions and at ambient to elevated temperatures, the reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, methylamine, acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of the desired alpha-amino ketone.
Pathway 2: Nucleophilic Addition to Carbonyl and Rearrangement
At low temperatures (e.g., -40°C), the reaction can favor an alternative pathway. Methylamine can initially act as a nucleophile towards the carbonyl carbon, forming a hemiaminal intermediate. This is followed by an intramolecular rearrangement to yield an alpha-hydroxy imine, which is a stable intermediate that can be isolated.[1][2][3][4][5] This intermediate is a key precursor in the synthesis of certain ketamine analogs, such as 2-fluorodeschloroketamine.[1][2][6]
Diagram of Competing Reaction Pathways
Caption: Competing reaction pathways for the reaction of alpha-bromocyclopentyl-(2-fluorophenyl)-ketone with methylamine.
Experimental Protocols
Two primary protocols are presented. Protocol A describes the formation of the alpha-hydroxy imine, a documented intermediate in the synthesis of a ketamine analog. Protocol B is a general procedure for the synthesis of alpha-amino ketones via SN2 reaction, adapted for this specific transformation.
Protocol A: Synthesis of alpha-hydroxycyclopentyl-(2-fluorophenyl)-N-methylimine
This protocol is based on the reported synthesis of a precursor for 2-fluorodeschloroketamine.[1][2][4]
Materials:
-
alpha-bromocyclopentyl-(2-fluorophenyl)-ketone
-
Liquid methylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alpha-bromocyclopentyl-(2-fluorophenyl)-ketone in a minimal amount of a suitable solvent if necessary, although direct dissolution in liquid methylamine is reported.
-
Cool the flask to -40°C using a low-temperature cooling bath.
-
Carefully add an excess of liquid methylamine to the cooled solution.
-
Stir the reaction mixture at -40°C for one hour.
-
After one hour, allow the excess liquid methylamine to evaporate by removing the cooling bath and allowing the flask to slowly warm to room temperature.
-
Dissolve the organic residue in pentane.
-
Evaporate the pentane under reduced pressure to isolate the alpha-hydroxycyclopentyl-(2-fluorophenyl)-N-methylimine.
Protocol B: General Protocol for the Synthesis of alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone
This is a general protocol adapted for the synthesis of the target alpha-amino ketone via an SN2 reaction. Optimization may be required.
Materials:
-
alpha-bromocyclopentyl-(2-fluorophenyl)-ketone
-
Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve alpha-bromocyclopentyl-(2-fluorophenyl)-ketone in either anhydrous dichloromethane or ethanol.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (1.2 equivalents), to the solution.
-
Add methylamine solution (1.1 to 1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, if using an aqueous methylamine solution, perform an aqueous workup. Dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone.
Data Presentation
| Parameter | Protocol A: α-hydroxy imine Synthesis | Protocol B: α-amino ketone Synthesis (General) |
| Starting Material | alpha-bromocyclopentyl-(2-fluorophenyl)-ketone | alpha-bromocyclopentyl-(2-fluorophenyl)-ketone |
| Reagent | Liquid Methylamine | Methylamine Solution, Triethylamine/NaHCO₃ |
| Solvent | (Excess Methylamine) | Dichloromethane or Ethanol |
| Temperature | -40°C | Room Temperature to Reflux |
| Reaction Time | 1 hour | 2-24 hours |
| Major Product | alpha-hydroxycyclopentyl-(2-fluorophenyl)-N-methylimine | alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone |
| Reported Yield | High (qualitative) | To be determined experimentally |
| Purification | Evaporation of excess reagent and solvent | Silica Gel Chromatography |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of the target alpha-amino ketone as described in Protocol B.
Diagram of Experimental Workflow
Caption: General experimental workflow for the synthesis of alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone.
Discussion
The synthesis of alpha-(methylamino)cyclopentyl-(2-fluorophenyl)-ketone presents an interesting case of competing reaction pathways. The well-documented formation of the alpha-hydroxy imine at low temperatures highlights the nucleophilicity of the amine towards the carbonyl group under these conditions. This pathway is synthetically useful for the preparation of certain rearranged products like 2-fluorodeschloroketamine.
To favor the direct SN2 displacement and obtain the alpha-amino ketone, the reaction conditions need to be carefully controlled. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the methylamine, reducing its nucleophilicity. Running the reaction at room temperature or with gentle heating generally favors the SN2 pathway over carbonyl addition for many alpha-halo ketones.
For researchers aiming to synthesize the alpha-amino ketone as the final product, Protocol B provides a solid starting point. However, optimization of the base, solvent, temperature, and reaction time is likely necessary to achieve high yields and minimize the formation of byproducts. Characterization of the final product by techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy is essential to confirm its identity and purity.
References
- 1. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. cdn.who.int [cdn.who.int]
Application Notes and Protocols: 2-Fluorophenyl cyclopentyl ketone as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl cyclopentyl ketone is a crucial analytical reference standard, primarily recognized as a precursor in the synthesis of fluoroketamine (2-FDCK), a ketamine analog.[1] Its application is vital in forensic chemistry, toxicology, and pharmaceutical quality control to ensure the identity, purity, and quality of starting materials and to detect and quantify any unreacted precursors in the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | cyclopentyl(2-fluorophenyl)methanone |
| CAS Number | 111982-45-7 |
| Molecular Formula | C₁₂H₁₃FO |
| Molecular Weight | 192.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% |
| Solubility | Soluble in methyl acetate (B1210297) (20 mg/mL), chloroform (B151607) (slightly), and methanol (B129727) (slightly) |
(Data sourced from multiple chemical suppliers and databases)
Applications
The primary applications of this compound as an analytical reference standard include:
-
Quality Control of Starting Materials: To verify the identity and purity of this compound used in the synthesis of fluoroketamine and other pharmaceutical compounds.
-
Impurity Profiling: To identify and quantify residual this compound in final drug products, ensuring they meet regulatory specifications for impurities.
-
Method Development and Validation: As a standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for the analysis of fluoroketamine and related compounds.
-
Forensic Analysis: In the identification and quantification of precursors in seized illicit drug samples, providing crucial information for law enforcement and forensic laboratories.
Signaling and Synthesis Pathway
This compound is a key intermediate in the multi-step synthesis of 2-Fluorodeschloroketamine (fluoroketamine). The pathway involves a Grignard reaction followed by bromination, reaction with methylamine, and a thermal rearrangement.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification
This protocol describes a general method for the analysis of this compound using HPLC with UV detection. Method validation would be required for specific applications.
Workflow for HPLC-UV Analysis
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total peak area.
-
Quantitative Data Summary (Hypothetical Validation Data):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
This protocol outlines a general GC-MS method for the positive identification and trace-level detection of this compound.
Methodology:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like ethyl acetate or dichloromethane.
-
Prepare working standards by diluting the stock solution as needed.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Ensure the final sample is in a volatile solvent compatible with GC analysis.
-
-
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the analytical reference standard.
-
For quantification, a calibration curve can be constructed using selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Expected Mass Spectrum Fragments (Hypothetical):
| m/z | Interpretation |
| 192 | Molecular Ion [M]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [C₅H₉]⁺ |
Conclusion
The use of this compound as an analytical reference standard is indispensable for the quality control and forensic analysis of fluoroketamine and related compounds. The protocols provided herein offer a robust starting point for developing and implementing analytical methods to ensure the safety and efficacy of pharmaceutical products and to aid in the regulation of controlled substances. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for 2-Fluorophenyl Cyclopentyl Ketone Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluorophenyl cyclopentyl ketone via Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary Grignard routes for synthesizing this compound?
A1: There are two main synthetic strategies utilizing the Grignard reaction:
-
Route A: Reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with a 2-fluorobenzoyl derivative, such as 2-fluorobenzonitrile (B118710) or 2-fluorobenzoyl chloride.
-
Route B: Reaction of a 2-fluorophenyl Grignard reagent (e.g., 2-fluorophenylmagnesium bromide) with a cyclopentyl carbonyl compound, such as cyclopentanecarbonyl chloride.
Route A, particularly with 2-fluorobenzonitrile, is a commonly explored pathway.
Q2: What are the most critical factors for a successful Grignard reaction?
A2: The success of a Grignard reaction is highly dependent on the following:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent or hinder the initiation of the reaction. Activation to expose a fresh magnesium surface is often necessary.
-
Inert Atmosphere: To prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture, the reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).
Q3: How does the fluorine substituent on the aromatic ring affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reaction in several ways. It can make the carbonyl carbon of a 2-fluorobenzoyl derivative more electrophilic and potentially more susceptible to nucleophilic attack by the Grignard reagent. When preparing a 2-fluorophenyl Grignard reagent, the increased strength of the carbon-fluorine bond compared to other carbon-halogen bonds makes its formation more challenging. Generally, aryl fluorides are the least reactive halides for Grignard reagent formation.
Q4: What are common side reactions to be aware of?
A4: A primary side reaction is the Wurtz coupling , where the Grignard reagent couples with the starting alkyl/aryl halide. This can be minimized by slow addition of the halide to the magnesium suspension and maintaining a moderate reaction temperature. Another potential side reaction is the formation of biphenyl (B1667301) dimers when using aryl Grignard reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Low reactivity of the halide. | 1. Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere. Use freshly distilled anhydrous solvents.2. Activate the magnesium using methods like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ.3. For less reactive halides (like aryl fluorides), consider using more reactive magnesium (Rieke magnesium) or switching to a different halide (bromide or iodide if possible). |
| Low yield of the desired ketone | 1. Incomplete formation of the Grignard reagent.2. Grignard reagent quenched by moisture or acidic protons.3. Sub-optimal reaction temperature.4. Wurtz coupling side reaction.5. Inefficient hydrolysis of the intermediate imine-magnesium complex (when using a nitrile). | 1. Ensure complete consumption of the magnesium. Titration of the Grignard reagent before use can help determine its concentration.2. Re-verify the dryness of all reagents and apparatus. Ensure the substrate does not contain acidic functional groups.3. Optimize the reaction temperature. For reactions with fluorinated compounds, lower temperatures (e.g., -20°C to 0°C) may be necessary to improve selectivity.[1] 4. Add the halide dropwise to the magnesium suspension. Avoid high concentrations of the halide.5. Ensure sufficient time and appropriate acidic conditions for the hydrolysis step. |
| Formation of a dark, sticky residue after work-up | 1. Polymerization or decomposition of starting materials or products.2. High reaction temperature. | 1. This can occur with sensitive substrates. Ensure the reaction is not overheating and consider purification methods like column chromatography.2. Maintain careful temperature control throughout the reaction, especially during the addition of the Grignard reagent. |
Experimental Protocols
Synthesis of this compound from 2-Fluorobenzonitrile and Cyclopentylmagnesium Bromide[2]
This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Fluorobenzonitrile
-
Cyclopentylmagnesium bromide (2 M solution in THF)
-
Copper(I) bromide (CuBr)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Sulfuric acid solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
To a solution of 2-fluorobenzonitrile (5.0 g, 41.01 mmol) in 80 mL of anhydrous THF, add copper(I) bromide (0.100 g).
-
Heat the mixture to 60°C under an argon atmosphere.
-
Slowly add a 2 M solution of cyclopentylmagnesium bromide in THF (20.51 mL, 41.01 mmol).
-
Stir the reaction mixture at 60°C for 15 hours.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Quench the reaction by slowly adding a 5% sulfuric acid solution and continue stirring for 15 hours.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.
Reported Yield: 40% (3.085 g)[2]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield of this compound | Rationale |
| Temperature | Low (-20°C to 0°C) | Potentially higher | May improve selectivity and reduce side reactions.[1] |
| Ambient | Moderate | A common starting point for many Grignard reactions. | |
| High (>50°C) | Potentially lower | Increased risk of side reactions like Wurtz coupling and decomposition. | |
| Solvent | Diethyl Ether | Good | Standard solvent for Grignard reactions, but its low boiling point can be a limitation. |
| Tetrahydrofuran (THF) | Very Good | Higher boiling point and better solvating properties for many Grignard reagents. | |
| 2-Methyl-THF | Potentially Improved | A greener alternative to THF that has shown to suppress Wurtz coupling in some cases. | |
| Stoichiometry | 1:1 (Grignard:Substrate) | Good | Theoretical ratio for the reaction. |
| Slight excess of Grignard | Often higher | Can help to drive the reaction to completion, but may lead to more side products if not controlled. | |
| Addition Rate | Slow (dropwise) | Higher | Minimizes local high concentrations of reagents, reducing the likelihood of side reactions. |
| Fast | Lower | Can lead to poor heat dissipation and an increase in side reactions. |
Table 2: Comparative Yields of Analogous Reactions
| Product | Grignard Reagent | Substrate | Solvent | Yield | Reference |
| This compound | Cyclopentylmagnesium bromide | 2-Fluorobenzonitrile | THF | 40% | [2] |
| o-Chlorophenyl cyclopentyl ketone | Cyclopentylmagnesium chloride | o-Chlorobenzonitrile | Toluene | 89.3% | HU185337B |
| Diaryl ketones | Various arylmagnesium bromides | 2-Fluorobenzoyl chloride | Not specified | Moderate to Excellent | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common Grignard reaction issues.
References
Technical Support Center: Synthesis of 2-Fluorophenyl Cyclopentyl Ketone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Fluorophenyl cyclopentyl ketone synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The two main synthetic methodologies for preparing this compound are the Grignard reaction and Friedel-Crafts acylation. The Grignard reaction typically involves the reaction of a cyclopentylmagnesium halide with 2-fluorobenzonitrile (B118710).[1] Friedel-Crafts acylation involves the reaction of fluorobenzene (B45895) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.[2]
Q2: I am getting a low yield in my Grignard synthesis. What are the common causes?
Low yields in the Grignard synthesis of this compound can often be attributed to several factors:
-
Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.[3][4]
-
Inactive magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction from initiating. Activation of magnesium is crucial.[3]
-
Side reactions: Wurtz coupling is a common side reaction that can consume the starting materials.[3]
-
Incomplete hydrolysis of the imine intermediate: The intermediate formed from the reaction of the Grignard reagent with the nitrile needs to be effectively hydrolyzed to the ketone.[5]
Q3: How can I optimize the conditions for the Grignard reaction?
To improve the yield of your Grignard synthesis, consider the following optimizations:
-
Solvent choice: While both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, THF's higher boiling point can sometimes lead to better solubilization and faster reaction rates.[6][7] However, some Grignard reactions show significantly better yields in diethyl ether.[6] 2-Methyltetrahydrofuran (MTHF) is a greener alternative that can lead to improved yields and easier work-up.[8]
-
Temperature control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent reaction with 2-fluorobenzonitrile is often carried out at 0 °C and then allowed to warm to room temperature.[9]
-
Order of addition: Adding the 2-fluorobenzonitrile solution dropwise to the Grignard reagent is the standard procedure.[9]
Q4: What are the main challenges in the Friedel-Crafts acylation route?
The Friedel-Crafts acylation of fluorobenzene presents its own set of challenges:
-
Deactivation of the aromatic ring: The fluorine atom is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, potentially leading to lower yields compared to benzene.[2]
-
Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture and can also form a complex with the product ketone, requiring stoichiometric amounts of the catalyst.[2]
-
Regioselectivity: The fluorine atom is an ortho, para-director. While the para-product is generally favored due to less steric hindrance, a mixture of ortho and para isomers can be formed.[2][10]
Q5: How can I improve the yield and selectivity of the Friedel-Crafts acylation?
To enhance the performance of your Friedel-Crafts acylation, consider these points:
-
Catalyst selection: While AlCl₃ and FeCl₃ are common Lewis acid catalysts, others like hafnium(IV) triflate and rare earth triflates have been shown to be effective, sometimes in catalytic amounts.[11][12]
-
Solvent effects: The choice of solvent can influence the regioselectivity of the reaction. For example, using nitrobenzene (B124822) as a solvent can favor the formation of the para-isomer.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time and temperature.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer) | Activate magnesium by grinding, using iodine crystals, or a few drops of 1,2-dibromoethane.[4] |
| Wet glassware or solvent | Flame-dry all glassware and use anhydrous solvents.[3] | |
| Low yield of ketone | Poor Grignard reagent formation | Ensure complete activation of magnesium and anhydrous conditions.[4] |
| Incomplete hydrolysis of the imine intermediate | Use acidic workup (e.g., aqueous HCl or NH₄Cl solution) and ensure sufficient reaction time for hydrolysis.[5][9] | |
| Wurtz coupling side reaction | Add the cyclopentyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. | |
| Formation of a dark, sticky crude product | Side reactions and impurities | Ensure high purity of starting materials. Purify the crude product by vacuum distillation or column chromatography.[13] |
Friedel-Crafts Acylation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conversion | Deactivated aromatic ring | Increase reaction temperature and/or reaction time. Consider using a more active catalyst system.[14] |
| Inactive or insufficient catalyst | Use a fresh, anhydrous Lewis acid catalyst. For AlCl₃, stoichiometric amounts are often necessary.[2] | |
| Formation of multiple products (isomers) | Ortho and para substitution | Optimize the solvent and catalyst to improve para-selectivity. For example, La(OTf)₃/TfOH has shown high para-selectivity.[14] |
| Product is difficult to purify | Presence of unreacted starting materials and byproducts | Use column chromatography or vacuum distillation for purification. Washing the organic layer with a mild base can remove acidic impurities. |
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2-Halophenyl Cyclopentyl Ketones
Note: The following data is for the analogous 2-chlorophenyl cyclopentyl ketone, which serves as a useful reference for optimizing the synthesis of the 2-fluoro derivative.
| Synthetic Route | Key Reagents | Solvent | Catalyst | Reported Yield | Reference |
| Grignard Reaction | 2-chlorobenzonitrile, cyclopentylmagnesium bromide | Diethyl ether | - | Not specified, but successful synthesis reported. | [15] |
| Optimized Grignard | 2-chlorobenzonitrile, cyclopentylmagnesium chloride | Diethyl ether / Toluene | - | 89.3% | [15] |
| Friedel-Crafts Acylation | o-chlorobenzoyl chloride, cyclopentene | Methylene chloride | AlCl₃ | 81.62% | [13] |
| Friedel-Crafts (precursor) | Friedel-Crafts reaction to form a precursor, followed by hydrogenation | - | AlCl₃ (for acylation) | 30% (for precursor), 60% (for final product) | [13] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or THF
-
Cyclopentyl bromide
-
2-Fluorobenzonitrile
-
Aqueous HCl or saturated NH₄Cl solution
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. If activation is needed, add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of cyclopentyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be applied.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Fluorobenzonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-fluorobenzonitrile in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the 2-fluorobenzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold aqueous HCl or saturated NH₄Cl solution.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Friedel-Crafts Acylation Synthesis of this compound
Materials:
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (B109758) or nitrobenzene
-
Cyclopentanecarbonyl chloride
-
Fluorobenzene
-
Aqueous HCl
-
Aqueous NaHCO₃ solution
Procedure:
-
Reaction Setup:
-
Set up a flame-dried three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Add anhydrous AlCl₃ to the flask under a nitrogen atmosphere.
-
Add anhydrous dichloromethane or nitrobenzene to the flask.
-
-
Formation of the Acylium Ion:
-
Add cyclopentanecarbonyl chloride dropwise to the stirred suspension of AlCl₃ at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
-
Acylation Reaction:
-
Add fluorobenzene dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature or heat to reflux, depending on the reactivity. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: General workflows for the Grignard and Friedel-Crafts synthesis routes.
Caption: A troubleshooting decision tree for low yield in the Grignard synthesis.
Caption: Relationship between key reaction parameters and the final product yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. ijarse.com [ijarse.com]
- 9. Sciencemadness Discussion Board - Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Fluorophenyl cyclopentyl ketone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluorophenyl cyclopentyl ketone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica (B1680970) gel (mesh 230-400). A common and effective mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the desired compound.[1]
Q2: My this compound is not moving from the origin on the silica gel column. What should I do?
A2: This indicates that the mobile phase is not polar enough to elute the compound. You should gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For instance, if you started with 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
Q3: I am observing poor separation between my product and impurities. How can I improve the resolution?
A3: Poor separation can result from several factors. Here are some steps to improve it:
-
Optimize the Mobile Phase: Use TLC to find a solvent system that provides the best separation between your product and the impurities. Aim for a significant difference in Rf values (ΔRf).
-
Use Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves starting with a less polar mobile phase and gradually increasing its polarity. This technique can help to sharpen peaks and improve the separation of compounds with close Rf values.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. A broad initial band will result in broad, poorly resolved bands during elution.
Q4: The purified product contains silica gel. How can I prevent this?
A4: To prevent silica gel from contaminating your final product, place a layer of sand on top of the silica gel bed before loading your sample. This will protect the surface of the stationary phase. Also, ensure that the column is not allowed to run dry during the purification process, as this can cause cracking of the silica bed and lead to contamination of the fractions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Compound elutes too slowly or not at all (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio). Consider using a more polar solvent system if necessary. |
| Broad or tailing bands | - Overloading the column.- Poorly packed column.- Compound is sparingly soluble in the mobile phase. | - Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a homogenous bed.- Choose a mobile phase in which your compound is more soluble. |
| Streaking of the compound on the column | The compound may be degrading on the silica gel. | Check the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[1] |
| Cracked or channeled silica bed | - The column was allowed to run dry.- Improper packing of the column. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Co-elution of impurities | The chosen mobile phase does not provide adequate separation. | Perform a more thorough TLC analysis with various solvent systems to find one that gives a better separation between your product and the impurities. A shallow gradient elution might also resolve the issue. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate mixture (start with a 9:1 ratio and test progressively more polar mixtures like 8:2, 7:3, etc.).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system will give the this compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Once the silica gel has settled, add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following table provides hypothetical but realistic data for the purification of this compound based on typical results for similar aromatic ketones.
| Parameter | Isocratic Elution | Gradient Elution |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | 15% Ethyl Acetate in Hexane | 5% to 25% Ethyl Acetate in Hexane |
| Target Rf (on TLC) | ~0.3 in 15% EtOAc/Hexane | - |
| Sample Loading | 1g crude product per 50g silica | 1g crude product per 50g silica |
| Typical Yield | 80-90% | 85-95% |
| Purity (by GC/HPLC) | >95% | >98% |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Synthesis of 2-Fluorophenyl Cyclopentyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorophenyl cyclopentyl ketone.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Friedel-Crafts Acylation
Question: We are experiencing a low yield of the desired this compound when using the Friedel-Crafts acylation method with fluorobenzene (B45895) and cyclopentanecarbonyl chloride. What are the potential causes and solutions?
Answer:
Low yields in this Friedel-Crafts acylation can be attributed to several factors. Here is a systematic approach to troubleshooting the issue:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, reagents, or solvent will deactivate the catalyst, leading to a significant drop in yield.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, resulting in an incomplete reaction. Conversely, if the temperature is too high, it can lead to side reactions and degradation of the product.
-
Solution: The optimal temperature for this reaction is typically around 0-5°C during the addition of the acylating agent, followed by a period at room temperature. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Inadequate Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Ensure that at least one equivalent of AlCl₃ is used relative to the cyclopentanecarbonyl chloride. A slight excess of the catalyst (e.g., 1.1 equivalents) may be beneficial.
-
-
Poor Quality of Reagents: The purity of the starting materials is crucial for a successful reaction.
-
Solution: Use freshly distilled fluorobenzene and cyclopentanecarbonyl chloride to ensure high purity.
-
Issue 2: Presence of Isomeric Impurities in the Final Product
Question: Our analysis of the final product shows the presence of an isomeric impurity alongside the desired this compound. How can we minimize the formation of this impurity?
Answer:
The fluorine atom on the benzene (B151609) ring is an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the Friedel-Crafts acylation of fluorobenzene can yield both the ortho (2-fluoro) and para (4-fluoro) isomers. The formation of the para isomer, 4-Fluorophenyl cyclopentyl ketone, is a common issue.
-
Steric Hindrance: The cyclopentanecarbonyl group is relatively bulky, which can sterically hinder the attack at the ortho position, favoring the formation of the para isomer.
-
Solution: While difficult to completely eliminate the formation of the para isomer, careful control of reaction conditions can influence the ortho/para ratio. Lowering the reaction temperature may increase the selectivity for the para isomer.
-
-
Purification:
-
Solution: The most effective way to remove the isomeric impurity is through careful purification of the crude product. Column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the ortho and para isomers.
-
Issue 3: Formation of a High-Molecular-Weight Impurity in the Grignard Synthesis
Question: When synthesizing this compound via the Grignard reaction of cyclopentylmagnesium bromide with 2-fluorobenzonitrile (B118710), we observe a significant amount of a high-molecular-weight byproduct. What is this impurity and how can its formation be prevented?
Answer:
The high-molecular-weight impurity is likely a tertiary alcohol, formed by the addition of a second molecule of the Grignard reagent to the intermediate ketimine species.
-
Reaction Mechanism: The initial reaction between the Grignard reagent and the nitrile forms a magnesium salt of a ketimine. This intermediate can be attacked by another molecule of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup.
-
Solution: To minimize this side reaction, it is crucial to control the stoichiometry of the reactants. Use of a slight excess of the 2-fluorobenzonitrile relative to the Grignard reagent can help. Additionally, maintaining a low reaction temperature (e.g., 0°C) during the addition of the Grignard reagent can slow down the second addition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The common impurities depend on the synthetic route employed:
-
Friedel-Crafts Acylation:
-
4-Fluorophenyl cyclopentyl ketone: The isomeric byproduct due to the ortho-, para-directing nature of the fluorine substituent.
-
Unreacted starting materials: Fluorobenzene and cyclopentanecarbonyl chloride.
-
Hydrolysis products: Cyclopentanecarboxylic acid from the hydrolysis of cyclopentanecarbonyl chloride.
-
-
Grignard Reaction:
-
Tertiary alcohol: From the double addition of the Grignard reagent.
-
Unreacted 2-fluorobenzonitrile.
-
Byproducts of Grignard reagent hydrolysis: Cyclopentanol and other hydrocarbons.
-
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 9:1) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying the final product?
A3: The preferred method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the desired product from unreacted starting materials and isomeric impurities. For larger scale purifications, vacuum distillation can also be an option.
Data Presentation
| Impurity | Synthesis Route | Method of Identification | Mitigation Strategy |
| 4-Fluorophenyl cyclopentyl ketone | Friedel-Crafts | NMR, GC-MS | Careful purification by column chromatography. |
| Tertiary Alcohol | Grignard Reaction | NMR, MS | Control stoichiometry, low reaction temperature. |
| Unreacted Starting Materials | Both | TLC, GC-MS | Ensure complete reaction, purification. |
| Cyclopentanecarboxylic acid | Friedel-Crafts | Extraction, NMR | Anhydrous conditions, purification. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Cyclopentanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the cyclopentanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for common impurities in the synthesis of this compound.
identification of side products in the synthesis of fluoroketamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoroketamine (2-fluorodeschloroketamine or 2-FDCK). The information provided addresses specific issues that may be encountered during synthesis, with a focus on the identification and characterization of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for fluoroketamine, and what are the key steps?
A1: A prevalent method for synthesizing fluoroketamine starts with 2-fluorobenzonitrile (B118710).[1][2] The key steps are:
-
Grignard Reaction: 2-fluorobenzonitrile reacts with a Grignard reagent, typically cyclopentyl magnesium bromide, to form 2-fluorophenyl-cyclopentyl ketone.
-
Alpha-Bromination: The resulting ketone undergoes bromination at the alpha position to yield α-bromocyclopentyl-(2-fluorophenyl)-ketone.
-
Imination: The α-bromo ketone is then reacted with methylamine (B109427) to form an α-hydroxy imine intermediate, 1-[(2″-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol, also known as 2-fluorodeschlorohydroxylimine.[1][3]
-
Thermal Rearrangement: The final step involves a thermal rearrangement of the α-hydroxy imine to produce fluoroketamine.[1][2]
Q2: What are the primary side products observed in fluoroketamine synthesis?
A2: The major side products typically arise from the decomposition of the α-hydroxy imine intermediate (2-fluorodeschlorohydroxylimine), especially in the presence of protic solvents like water.[3] The two primary decomposition products are:
-
(2'-fluorophenyl)(1"-hydroxycyclopentyl)methanone
-
2-(2'-fluorophenyl)-2-hydroxycyclohexan-1-one[3]
These impurities are formed through hydrolysis of the imine and subsequent rearrangement.[3]
Q3: How can I detect the presence of these side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for the unambiguous identification of side products. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of the main product and any isolated impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used for the analysis of less volatile impurities and for quantitative analysis.
Q4: Are there any other potential impurities I should be aware of?
A4: While the decomposition products of the hydroxylimine are the most commonly cited, other impurities can arise from:
-
Incomplete reactions: Unreacted starting materials or intermediates can be present in the final product.
-
Side reactions of the Grignard reagent: The Grignard reagent can react with other electrophiles present in the reaction mixture.
-
Over-bromination: Multiple bromine atoms may be added to the ketone during the bromination step.
-
Impurities in starting materials: The purity of the initial 2-fluorobenzonitrile and other reagents can impact the purity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluoroketamine synthesis, with a focus on minimizing side product formation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of fluoroketamine | Incomplete Grignard reaction. | Ensure anhydrous conditions and use freshly prepared Grignard reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient thermal rearrangement. | Optimize the reaction temperature and time for the rearrangement step. The use of a high-boiling point solvent like decalin is often reported.[1] | |
| Decomposition of the α-hydroxy imine intermediate. | Minimize the presence of water and other protic solvents during and after the imination step. Work-up procedures should be performed promptly and under anhydrous conditions where possible. | |
| High levels of (2'-fluorophenyl)(1"-hydroxycyclopentyl)methanone and/or 2-(2'-fluorophenyl)-2-hydroxycyclohexan-1-one | Presence of water during the imination or rearrangement steps, leading to hydrolysis of the 2-fluorodeschlorohydroxylimine intermediate.[3] | Thoroughly dry all glassware and solvents. Use a high-purity, anhydrous source of methylamine. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of unreacted starting materials | Incomplete reaction in one or more steps. | Increase reaction time or temperature as appropriate for the specific step. Ensure proper stoichiometry of reagents. |
| Observation of multiple brominated species | Non-selective bromination. | Control the stoichiometry of the brominating agent carefully. The reaction temperature should also be monitored and controlled to improve selectivity. |
Data Presentation
Table 1: Summary of Major Identified Side Products in Fluoroketamine Synthesis
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Primary Analytical Identification Method |
| (2'-fluorophenyl)(1"-hydroxycyclopentyl)methanone | C₁₂H₁₃FO₂ | 212.23 | Decomposition of 2-fluorodeschlorohydroxylimine | GC-MS, NMR[3] |
| 2-(2'-fluorophenyl)-2-hydroxycyclohexan-1-one | C₁₂H₁₃FO₂ | 212.23 | Decomposition and rearrangement of 2-fluorodeschlorohydroxylimine | GC-MS, NMR[3] |
Experimental Protocols
Methodology for the Identification of Side Products via GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Instrument: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for separating the components.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500).
-
-
Data Analysis: Compare the obtained mass spectra of the separated peaks with spectral libraries and the theoretical fragmentation patterns of the expected products and side products.
Mandatory Visualization
Caption: Synthesis pathway of fluoroketamine and formation of major side products.
Caption: Troubleshooting workflow for identifying and addressing impurities.
References
Technical Support Center: Bromination of 2-Fluorophenyl Cyclopentyl Ketone
Welcome to the technical support center for the bromination of 2-Fluorophenyl cyclopentyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during this synthetic step. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of this compound?
A1: The alpha-bromination of this compound is expected to be regioselective. Under acidic conditions, the reaction proceeds through an enol intermediate. Due to the steric hindrance imposed by the 2-fluorophenyl group, the bromination is most likely to occur at the less substituted α-carbon of the cyclopentyl ring. This is a common observation in the halogenation of unsymmetrical ketones where one of the alpha carbons is significantly more sterically hindered.[1]
Q2: What are the most common side reactions observed during the bromination of this compound?
A2: The most frequently encountered side reactions include:
-
Di-bromination: The formation of a di-brominated product is a common issue, especially with an excess of the brominating agent or prolonged reaction times.
-
Aromatic Ring Bromination: Although the carbonyl group is deactivating, there is a possibility of electrophilic substitution on the 2-fluorophenyl ring, particularly if the reaction conditions are not carefully controlled. The fluorine atom is an ortho-, para-director, which could lead to bromination at the positions ortho or para to the fluorine.[2]
-
Over-bromination: In basic conditions, successive halogenations can be rapid due to the inductive electron withdrawal by the halogen, making the remaining alpha-hydrogens more acidic.[3]
Q3: Which brominating agent is most suitable for this reaction, Br₂ or NBS?
A3: Both elemental bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for alpha-bromination of ketones.[4][5]
-
Bromine (Br₂): Often used in acidic media like acetic acid. It is a strong brominating agent but can be less selective and requires careful handling due to its corrosive and toxic nature.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often preferred for minimizing side reactions. Reactions with NBS can be initiated by radical initiators or acid catalysis. For α-bromination of ketones, acid catalysis is a common approach.[6][7]
Q4: How does the 2-fluoro substituent on the phenyl ring influence the reaction?
A4: The fluorine atom is an electron-withdrawing group, which can influence the reaction in several ways:
-
Enolization: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the carbonyl oxygen, potentially slowing down the rate of acid-catalyzed enolization.
-
Acidity of α-protons: The inductive effect of the 2-fluorophenyl group may slightly increase the acidity of the benzylic proton, but steric hindrance is likely the dominant factor directing bromination to the cyclopentyl ring.
-
Aromatic Ring Reactivity: The fluorine atom has opposing inductive (electron-withdrawing) and resonance (electron-donating) effects. Overall, it is a deactivating group but directs electrophilic attack to the ortho and para positions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of this compound in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
-
Question: I am not observing any significant consumption of my this compound starting material. What could be the issue?
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Catalyst | The acid catalyst is crucial for enol formation, which is the rate-determining step in acid-catalyzed bromination. Ensure that a sufficient amount of a suitable acid catalyst (e.g., acetic acid, a catalytic amount of HBr) is used. |
| Low Reaction Temperature | Some bromination reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC. |
| Inactive Brominating Agent | N-bromosuccinimide (NBS) can degrade over time. Ensure you are using a fresh, high-quality batch of NBS. If using bromine, ensure it has been stored properly to prevent degradation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for brominations with Br₂. For NBS brominations, solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be effective. |
Problem 2: Formation of Multiple Products (Low Selectivity)
-
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the crude product is complex. How can I improve the selectivity for the desired mono-brominated product?
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Di-bromination | This is often caused by using an excess of the brominating agent or allowing the reaction to proceed for too long. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent and monitor the reaction closely by TLC to stop it once the starting material is consumed. Slow, dropwise addition of the brominating agent can also help minimize local excesses. |
| Aromatic Ring Bromination | This side reaction can compete with α-bromination. Performing the reaction under acidic conditions generally favors the formation of the enol, which promotes selective reaction at the α-carbon. Using a milder brominating agent like NBS can also enhance selectivity over aromatic bromination. |
| Reaction Conditions | High temperatures can sometimes lead to decreased selectivity. If you are observing multiple products, try running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to separate the desired mono-brominated product from the starting material and di-brominated byproduct. What purification strategies can I use?
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Products | The starting material, mono-brominated, and di-brominated products can have very similar polarities, making separation by column chromatography challenging. |
| Column Chromatography Optimization | Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate (B1210297) in hexane (B92381) and increasing it very slowly). Using a less polar solvent system in general can improve separation. |
| Recrystallization | If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good separation. |
| Reaction to Completion | Optimizing the reaction to drive it to completion will simplify purification by eliminating the starting material from the crude mixture. However, this must be balanced with the risk of increasing di-bromination. |
Experimental Protocols
Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS) in Dichloromethane
This protocol is a general procedure adapted for the alpha-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Add N-bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the bromination of this compound.
Reaction Pathway
Caption: Simplified reaction pathway for the acid-catalyzed alpha-bromination of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Cyclopentyl 3-fluorophenyl ketone | 898791-46-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
managing reaction temperature for methylamine addition to alpha-bromo ketone
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the reaction temperature during the addition of methylamine (B109427) to α-bromo ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when adding methylamine to an α-bromo ketone?
The primary safety concern is the potential for a highly exothermic reaction. The nucleophilic substitution of the bromine atom by methylamine is often rapid and can lead to a sudden increase in temperature, potentially causing the solvent to boil and creating a runaway reaction.
Q2: Why is it crucial to control the temperature of this reaction?
Controlling the reaction temperature is critical for several reasons:
-
Safety: To prevent dangerous temperature and pressure build-up.
-
Selectivity: Higher temperatures can lead to the formation of unwanted byproducts through side reactions such as elimination or multiple alkylations.
-
Product Stability: The desired α-amino ketone product or the α-bromo ketone starting material may be thermally unstable.
Q3: What are the typical signs of a runaway reaction?
Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, vigorous boiling of the solvent even without external heating, noticeable pressure increase in a closed system, and potential color changes indicating decomposition.
Q4: Can the order of addition of reactants affect the reaction's exothermicity?
Yes, the order of addition is critical. It is generally recommended to add the methylamine solution dropwise to the solution of the α-bromo ketone. This allows for better control over the reaction rate and heat generation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase upon methylamine addition. | 1. Addition rate of methylamine is too fast.2. Concentration of reactants is too high.3. Inadequate cooling. | 1. Immediately stop the addition of methylamine.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone (B3395972) bath).3. If the temperature continues to rise rapidly, have a quenching agent (e.g., a cold, weak acid) ready for emergency use.4. For future experiments, reduce the rate of addition and/or dilute the reactant solutions. |
| Formation of significant amounts of side products (e.g., α,β-unsaturated ketone). | 1. Reaction temperature is too high, favoring elimination reactions.2. Excess methylamine acting as a base. | 1. Maintain a lower reaction temperature throughout the addition and stirring period.2. Use a stoichiometric amount of methylamine or a slight excess. The use of a non-nucleophilic base to scavenge the HBr formed can sometimes be beneficial, but this must be carefully evaluated for the specific substrate. |
| Low yield of the desired α-amino ketone. | 1. Incomplete reaction due to insufficient reaction time or low temperature.2. Decomposition of the α-bromo ketone starting material before or during the reaction. | 1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).2. If the reaction is sluggish at low temperatures, consider a slight, controlled increase in temperature after the initial exothermic phase has subsided.3. Ensure the α-bromo ketone is of high purity and has been stored properly to prevent degradation. |
| Reaction does not start or is very slow. | 1. Low reaction temperature.2. Poor quality of reactants. | 1. Allow the reaction to warm slowly to a slightly higher temperature while carefully monitoring for any signs of an exotherm.2. Verify the purity and concentration of both the α-bromo ketone and the methylamine solution. |
Experimental Protocol: Controlled Addition of Methylamine to an α-Bromo Ketone
This protocol provides a general methodology for the safe and controlled addition of methylamine to an α-bromo ketone. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
α-Bromo ketone
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Setup: Assemble a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the α-bromo ketone (1.0 eq) in the chosen anhydrous solvent in the reaction flask.
-
Cooling: Cool the solution to the desired initial temperature (typically 0 °C to -20 °C) using a cooling bath.
-
Methylamine Addition:
-
Charge the dropping funnel with the methylamine solution (1.0-1.2 eq).
-
Add the methylamine solution dropwise to the stirred solution of the α-bromo ketone over a period of 30-60 minutes.
-
Carefully monitor the internal reaction temperature throughout the addition. Maintain the temperature within a narrow range (e.g., ± 5 °C of the target temperature). Adjust the addition rate as necessary to control any exotherm.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or let it slowly warm to room temperature. Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water or a dilute aqueous solution of a weak acid. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Data Summary
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | -20 °C to 25 °C | Highly substrate-dependent. Lower temperatures are generally preferred to control the exotherm and minimize side reactions. |
| Methylamine Equivalents | 1.0 - 1.2 eq | A slight excess of methylamine is often used to ensure complete conversion of the α-bromo ketone. |
| Reaction Time | 1 - 24 hours | Varies depending on the reactivity of the substrate and the reaction temperature. |
| Common Solvents | THF, DCM, Acetonitrile | The choice of solvent can influence the reaction rate and exothermicity. |
Visualizations
Caption: Workflow for the controlled addition of methylamine to an α-bromo ketone.
Caption: Decision-making process for managing a temperature excursion.
Technical Support Center: Synthesis of 2-Fluorophenyl Cyclopentyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorophenyl cyclopentyl ketone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the potential causes and solutions?
A1: Low yields in the Grignard synthesis of this compound are a common issue. Several factors related to solvent and reaction conditions can be the cause.
-
Solvent Choice and Quality: The solvent plays a critical role in stabilizing the Grignard reagent and influencing reaction kinetics.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Ensure all glassware is flame-dried or oven-dried before use and that the solvent is strictly anhydrous. The presence of even trace amounts of water will quench the Grignard reagent, significantly reducing the yield.
-
Solvent Polarity and Coordinating Ability: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for solvating and stabilizing the magnesium center of the Grignard reagent. However, their effectiveness can vary. While one protocol using THF reported a 40% yield for the fluoro-analogue, a study on the closely related 2-chlorophenyl cyclopentyl ketone showed a dramatic increase in yield from 61.5% in diethyl ether to 89.3% in toluene (B28343).[1] This suggests that for this class of compounds, a higher boiling, less coordinating solvent like toluene for the reaction step might be beneficial.
-
Alternative Solvents: Consider exploring other ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are known to be effective for Grignard reactions and may offer improved performance.
-
-
Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. For the synthesis of the chloro-analogue, conducting the reaction at the boiling point of the toluene mixture was part of an optimized, high-yield process.[1][2]
-
Formation of the Grignard Reagent: Incomplete formation of the cyclopentylmagnesium halide will directly impact the final product yield.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium using methods such as stirring without solvent, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Initiation: Ensure the reaction between the cyclopentyl halide and magnesium has initiated before adding the bulk of the halide. A gentle exotherm and the disappearance of the metallic luster of the magnesium are indicators of reaction initiation.
-
Q2: The crude product of my synthesis is a dark, sticky oil, making purification difficult. What causes this and how can I prevent it?
A2: The formation of a dark and viscous crude product is often indicative of side reactions and the presence of impurities.
-
Side Reactions:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of dicyclopentyl. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation and by maintaining a moderate reaction temperature.
-
Reaction with Air: Grignard reagents can react with oxygen to form peroxides, which can lead to a variety of colored byproducts upon workup. Maintaining an inert atmosphere (e.g., under nitrogen or argon) throughout the synthesis is crucial.
-
-
Workup Procedure: An improper workup can also contribute to the formation of undesirable products.
-
Hydrolysis: The hydrolysis of the intermediate imine-magnesium complex should be performed carefully. For the chloro-analogue, hydrolysis at temperatures below 25°C was found to be optimal.[2] Using a mild acid solution for hydrolysis is recommended.
-
Extraction: If using ethyl acetate (B1210297) for extraction, be aware that it can sometimes lead to the formation of emulsions and may be more difficult to separate from the aqueous layer compared to other solvents like diethyl ether or dichloromethane.
-
-
Purification: If a dark oil is obtained, purification by vacuum distillation or column chromatography is necessary. For the chloro-analogue, vacuum distillation was used to obtain a high-purity product.[1]
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for the synthesis of this compound via a Grignard reaction?
Q2: What are the key experimental parameters to control for a successful synthesis?
A2: Beyond the choice of solvent, several other parameters are critical:
-
Anhydrous Conditions: As with all Grignard reactions, the exclusion of moisture is paramount.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is essential to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Temperature Control: Maintaining the appropriate temperature during Grignard reagent formation (gentle reflux) and the subsequent reaction with 2-fluorobenzonitrile (B118710) is important for controlling the reaction rate and minimizing side reactions.
-
Purity of Reagents: Use high-purity 2-fluorobenzonitrile and cyclopentylmagnesium halide. The purity of the Grignard reagent itself can be a factor; commercially available solutions may have variable quality.
Q3: Are there any known side reactions to be aware of?
A3: Yes, several side reactions can occur:
-
Wurtz Coupling: Dimerization of the cyclopentyl group (dicyclopentyl) can occur.
-
Reaction with CO2: If the reaction is not properly protected from air, the Grignard reagent can react with carbon dioxide to form cyclopentanecarboxylic acid after workup.
-
Incomplete Hydrolysis: The intermediate imine may not fully hydrolyze to the ketone, leading to impurities in the final product. A sufficiently long and acidic workup is necessary to ensure complete conversion.
Data Presentation
Table 1: Solvent Effects on the Synthesis of Aryl Cyclopentyl Ketones via Grignard Reaction
| Product | Solvent System | Yield (%) | Purity (%) | Reference |
| 2-Chloro phenyl cyclopentyl ketone | Diethyl Ether | 61.5 | Not Reported | [1] |
| 2-Chloro phenyl cyclopentyl ketone | Diethyl Ether (formation) -> Toluene (reaction) | 89.3 | 99.6 - 99.7 | [1][2] |
| 2-Fluoro phenyl cyclopentyl ketone | Tetrahydrofuran (THF) | 40 | Not Reported | [3] |
Note: The data for 2-Chlorophenyl cyclopentyl ketone is presented as a strong indicator of the potential solvent effects for the synthesis of its fluoro-analogue.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound in THF[3]
-
Reaction Setup: Under an argon atmosphere, add 2-fluorobenzonitrile (5.0 g, 41.01 mmol) to 80 mL of anhydrous THF.
-
Addition of Grignard Reagent: To the THF solution, add a 2 M solution of cyclopentylmagnesium bromide in THF (20.51 mL, 41.01 mmol) and CuBr (0.100 g).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 15 hours.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 5% sulfuric acid solution and continue stirring for 15 hours.
-
Extract the mixture three times with diethyl ether.
-
-
Purification:
-
Combine the organic layers and dry with anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (eluent: a mixture of ethyl acetate and hexane) to afford this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
preventing decomposition of 2-Fluorophenyl cyclopentyl ketone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenyl cyclopentyl ketone. Our goal is to help you prevent decomposition during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For short-term use, refrigeration at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption.
Q2: What are the potential signs of decomposition of this compound?
A2: Decomposition may be indicated by a change in physical appearance, such as color change (e.g., development of a yellowish tint), or the appearance of particulates. A change in the purity profile as determined by analytical techniques like HPLC or GC-MS is a definitive sign of degradation.
Q3: What are the likely pathways of decomposition for this compound?
A3: Based on the chemical structure of an aromatic ketone, the most probable decomposition pathways under storage conditions are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic contaminants.
-
Oxidation: The presence of oxygen can lead to oxidative degradation, potentially forming various oxidation products. Functional groups with labile hydrogens, such as the benzylic position, can be susceptible to oxidation.
-
Photolysis: Aromatic ketones are known to be photosensitive and can degrade upon exposure to light, especially UV radiation.[2] This can lead to the formation of radical species and subsequent degradation products.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, general-purpose antioxidants may be considered to mitigate oxidative degradation, particularly if the compound is to be stored for extended periods after being opened. The use of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations could be explored. However, the compatibility of any stabilizer with the compound and its intended application must be thoroughly validated.
Q5: How can I check the purity of my stored this compound?
A5: The purity of the compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying the parent compound and any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance | Exposure to light, air (oxidation), or moisture. | 1. Verify storage conditions (temperature, protection from light).2. Test the purity of the material using a validated HPLC or GC-MS method.3. If purity is compromised, the material should not be used for sensitive applications. |
| Decreased purity observed by HPLC/GC | Improper storage temperature, exposure to moisture, oxygen, or light. | 1. Review storage and handling procedures.2. Ensure the container is properly sealed and stored at -20°C.3. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Confirm the purity of the this compound from the batch in use.2. Perform a fresh analysis of the starting material before use in critical experiments.3. If degradation is confirmed, acquire a new, quality-controlled batch of the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay.
Objective: To quantify this compound and separate it from potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. The presence of additional peaks indicates potential impurities or degradation products.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions (as per ICH Q1A(R2) guidelines): [6]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation (as per ICH Q1B guidelines): [1][7][8]
-
Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess the contribution of thermal degradation.
-
Analysis of Stressed Samples:
-
Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][9]
-
Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.
Visualization
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 9. pharmadekho.com [pharmadekho.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Fluorophenyl cyclopentyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. 2-Fluorophenyl cyclopentyl ketone is a key precursor in the synthesis of fluoroketamine, a ketamine analog.[1][2] This guide provides a comprehensive comparison of two instrumental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. This comparison is supported by hypothetical, yet realistic, experimental data and detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.
Executive Summary: HPLC vs. GC-MS for this compound Analysis
Both HPLC and GC-MS are powerful techniques for the separation and quantification of chemical compounds. The choice between them for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile. It offers high resolution and sensitivity for the separation and quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. The coupling of gas chromatography with mass spectrometry provides a high degree of specificity, allowing for the definitive identification of impurities based on their mass spectra.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the purity analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC with UV Detection | GC-MS |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Accuracy (Recovery %) | 98-102% | 97-103% |
| Analysis Time | 15-20 minutes | 20-25 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of the purity of this compound and the detection of related impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) %A %B 0 60 40 15 20 80 18 20 80 18.1 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: 40-450 amu
3. Sample Preparation:
-
Dissolve 10 mg of this compound in 10 mL of dichloromethane (B109758) to obtain a 1 mg/mL solution.
4. Data Analysis:
-
Purity is determined by the area percentage method. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).
Mandatory Visualizations
The following diagrams illustrate key aspects of the analysis and the compound's biological context.
References
Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 2-Fluorophenyl cyclopentyl ketone, alongside phenyl cyclopentyl ketone and 4-Fluorophenyl cyclopentyl ketone, to aid in its structural elucidation. The guide details the expected spectroscopic signatures and provides the underlying experimental protocols.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for the target compound and its analogs.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch) |
| Phenyl cyclopentyl ketone | ~1685 (C=O stretch, aromatic ketone) |
| 4-Fluorophenyl cyclopentyl ketone | ~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic Protons | Methine Proton (α to C=O) | Cyclopentyl Protons |
| This compound (Predicted) | ~7.2-7.8 (multiplet) | ~3.8 (multiplet) | ~1.6-2.0 (multiplets) |
| Phenyl cyclopentyl ketone[1] | ~7.96 (d), ~7.4-7.5 (m) | ~3.70 (quintet) | ~1.7-1.9 (multiplets) |
| 4-Fluorophenyl cyclopentyl ketone (Predicted) | ~7.9-8.1 (dd), ~7.1-7.2 (t) | ~3.7 (multiplet) | ~1.6-2.0 (multiplets) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methine Carbon (α to C=O) | Cyclopentyl Carbons |
| This compound (Predicted) | ~198-202 | ~115-165 (including C-F coupled carbons) | ~45-50 | ~25-35 |
| Phenyl cyclopentyl ketone[2] | ~202.5 | ~128.5, ~132.7, ~137.0 | ~46.4 | ~26.3, ~30.0 |
| 4-Fluorophenyl cyclopentyl ketone (Predicted) | ~199-203 | ~115-168 (including C-F coupled carbons) | ~45-50 | ~25-35 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₂H₁₃FO | 192.23 | 192 (M⁺), 123, 95 |
| Phenyl cyclopentyl ketone | C₁₂H₁₄O | 174.24 | 174 (M⁺), 105, 77 |
| 4-Fluorophenyl cyclopentyl ketone | C₁₂H₁₃FO | 192.23 | 192 (M⁺), 123, 95 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
The sample is injected into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Analytical Workflow
The logical process for confirming the structure of this compound using these spectroscopic methods is illustrated in the following diagram.
Caption: Logical workflow for spectroscopic structure confirmation.
References
Unraveling the Structure-Activity Relationship of Fluoroketamine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led to extensive investigation into the structure-activity relationships (SAR) of various compound classes. Arylcyclohexylamines, such as ketamine, have garnered significant attention for their anesthetic and rapid-acting antidepressant effects, primarily mediated through N-methyl-D-aspartate (NMDA) receptor antagonism. This guide provides a comparative analysis of fluoroketamine and its analogs, focusing on their SAR, with an emphasis on available experimental data. However, a significant gap in the scientific literature exists, with a notable lack of in-vitro binding and functional data for many fluorinated ketamine derivatives.
Introduction to Fluoroketamine
Fluoroketamine, and more specifically its prominent analog 2-fluorodeschloroketamine (2F-DCK), are structural analogs of ketamine where the chlorine atom on the phenyl ring is substituted with a fluorine atom. This seemingly minor structural modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. While it is widely presumed that 2F-DCK and other fluorinated analogs act as noncompetitive NMDA receptor antagonists, confirmatory in-vitro binding and functional data are largely unavailable[1].
Comparative In Vivo Behavioral Studies: 2-Fluorodeschloroketamine vs. Ketamine
Despite the scarcity of in-vitro data, several preclinical studies have compared the behavioral effects of 2F-DCK to those of ketamine, providing valuable insights into its potency and abuse potential. In animal models, 2F-DCK has demonstrated reinforcing and discriminative stimulus effects that are comparable to ketamine[1].
One study found that 2F-DCK induced conditioned place preference in mice and ketamine-like discriminative stimulus effects and locomotor sensitization in rats, with a potency that was roughly equivalent to that of ketamine[1]. Another study reported that repeated administration of 2F-DCK (1–30 mg/kg, i.p.) in rats led to locomotor sensitization, a characteristic effect of psychomotor stimulants, similar to that observed with ketamine at the same doses[1].
The synthesis of 2F-DCK was first reported by Moghimi et al. in 2014[1]. The process involves the reaction of 2-fluorobenzonitrile (B118710) with cyclopentylmagnesium bromide, followed by bromination and subsequent reaction with methylamine (B109427) to form an α-hydroxy imine. Thermal rearrangement of this intermediate yields 2-fluorodeschloroketamine[1].
Physicochemical and Pharmacokinetic Properties
Limited data suggests that 2F-DCK exhibits different physicochemical and pharmacokinetic properties compared to ketamine. 2F-DCK shows less protein binding and has a lower predicted lipophilicity (predicted logP = 2.89) than ketamine (predicted logP = 3.35)[1]. In vitro studies using human liver microsomes estimated the half-life of 2F-DCK to be 69.1 ± 13.1 minutes, with an intrinsic clearance rate of 9.2 ± 1.7 mL/min per kg[1]. The primary metabolites of 2F-DCK include nor-2-fluorodeschloroketamine, dihydro-2-fluorodeschloroketamine, and dihydro-nor-2-fluorodeschloroketamine[1].
Data Summary
Table 1: Comparative In Vivo Behavioral Data of 2-Fluorodeschloroketamine and Ketamine
| Parameter | 2-Fluorodeschloroketamine (2F-DCK) | Ketamine | Species | Reference |
| Conditioned Place Preference | Effective | Effective | Mice | [1] |
| Discriminative Stimulus Effects | Ketamine-like | - | Rats | [1] |
| Locomotor Sensitization | Induced at 30 mg/kg | Induced at 30 mg/kg | Rats | [1] |
Table 2: Physicochemical and In Vitro Pharmacokinetic Properties
| Parameter | 2-Fluorodeschloroketamine (2F-DCK) | Ketamine | Reference |
| Predicted logP | 2.89 | 3.35 | [1] |
| Unbound Fraction (fu) | 0.79 | 0.54 | [1] |
| In Vitro Half-life (HLMs) | 69.1 ± 13.1 min | - | [1] |
| Intrinsic Clearance (HLMs) | 9.2 ± 1.7 mL/min/kg | - | [1] |
Note: A direct comparison of in vitro pharmacokinetic data for ketamine was not available in the cited sources.
Experimental Protocols
[3H]MK-801 Binding Assay for NMDA Receptor Affinity
This protocol is a standard method for determining the binding affinity of uncompetitive NMDA receptor antagonists.
Objective: To measure the binding affinity of test compounds to the PCP site within the NMDA receptor ion channel.
Materials:
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds (fluoroketamine analogs)
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate (B1630785) and Glycine (co-agonists)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the brain membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in the binding buffer containing saturating concentrations of glutamate and glycine.
-
For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled MK-801.
-
Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like effects in rodents.
Objective: To assess the antidepressant-like properties of fluoroketamine analogs by measuring the duration of immobility in a stressful, inescapable situation.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
Procedure:
-
Pre-test session (Day 1): Place each animal individually into the cylinder for a 15-minute period. This session serves to habituate the animals to the procedure and induce a stable baseline of immobility.
-
Drug Administration (Day 2): Administer the test compound (fluoroketamine analog) or vehicle to the animals at a specified time before the test session (e.g., 30-60 minutes).
-
Test session (Day 2): Place the animals back into the water-filled cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of ketamine and its analogs is the blockade of the NMDA receptor, which leads to a cascade of downstream signaling events believed to be responsible for their therapeutic effects.
Caption: NMDA Receptor Antagonism by Fluoroketamine Analogs.
The above diagram illustrates the proposed mechanism of action where fluoroketamine analogs block the NMDA receptor, preventing calcium influx and modulating downstream signaling pathways, ultimately leading to their therapeutic effects.
Caption: General Experimental Workflow for SAR Studies.
This workflow outlines the typical steps involved in a structure-activity relationship study, from the synthesis of compounds to in vitro and in vivo testing, culminating in SAR analysis.
Conclusion and Future Directions
The available evidence, primarily from in vivo behavioral studies, suggests that 2-fluorodeschloroketamine possesses a pharmacological profile similar to ketamine in terms of its reinforcing and discriminative effects. However, the critical lack of in-vitro data on the NMDA receptor binding affinity and functional activity of 2F-DCK and other fluorinated ketamine analogs represents a significant knowledge gap.
Future research should prioritize the systematic synthesis of a series of fluoroketamine analogs with varying substitution patterns on the aryl and cyclohexyl rings. Comprehensive in vitro characterization of these compounds using radioligand binding assays and electrophysiological techniques is crucial to establish a clear structure-activity relationship at the NMDA receptor. Such studies will not only elucidate the impact of fluorine substitution on receptor interaction but also pave the way for the rational design of novel arylcyclohexylamine derivatives with potentially improved therapeutic indices. A deeper understanding of the SAR of fluoroketamine and its analogs holds promise for the development of next-generation anesthetics and rapid-acting antidepressants with enhanced efficacy and reduced adverse effects.
References
A Comparative Guide to the Synthetic Pathways of Fluoroketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated synthetic pathways for fluoroketamine (2-FDCK), a ketamine analog of significant interest in medicinal chemistry and drug development. Below, we detail the well-established synthetic route commencing from 2-fluorobenzonitrile (B118710), alongside a potential alternative pathway utilizing a Diels-Alder reaction. The information is presented to aid researchers in evaluating the methodologies based on quantitative data, experimental protocols, and reaction workflows.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the primary and a representative alternative synthetic pathway to fluoroketamine.
| Parameter | Primary Pathway: From 2-Fluorobenzonitrile | Alternative Pathway: Diels-Alder Approach (Representative) |
| Starting Materials | 2-Fluorobenzonitrile, Cyclopentylmagnesium bromide | 2-Fluoro-α-methylstyrene, Danishefsky's diene |
| Number of Steps | 5 | 4 |
| Overall Yield | Incomplete data; estimated based on available step yields | Not established for fluoroketamine; yields for analogous steps are variable (60-90%) |
| Key Intermediates | Cyclopentyl-(2-fluorophenyl)-ketone, α-Bromocyclopentyl-(2-fluorophenyl)-ketone, α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine | Substituted cyclohexenone derivative |
| Reagents & Conditions | Grignard reaction, Bromination, Amination (-40°C), Thermal rearrangement (high temperature with PdCl₂ catalyst) | Diels-Alder reaction (thermal or Lewis acid catalysis), further functional group manipulations |
| Purification Methods | Extraction, Filtration, Recrystallization | Column chromatography, Extraction, Recrystallization |
Primary Synthetic Pathway: From 2-Fluorobenzonitrile
This widely referenced five-step synthesis was detailed by Moghimi et al. in 2014.[1]
Experimental Protocol
Step 1: Synthesis of Cyclopentyl-(2-fluorophenyl)-ketone
-
Reaction: 2-Fluorobenzonitrile is reacted with the Grignard reagent, cyclopentylmagnesium bromide, in an appropriate etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Work-up: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent.
-
Yield: Data not explicitly provided in the primary literature.
Step 2: Synthesis of α-Bromocyclopentyl-(2-fluorophenyl)-ketone
-
Reaction: The ketone from Step 1 is subjected to α-bromination. While the original paper does not specify the brominating agent, N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used for such transformations.[2]
-
Yield: Data not explicitly provided in the primary literature.
Step 3: Synthesis of α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine
-
Reaction: The α-bromo ketone is reacted with methylamine (B109427) at a low temperature (-40°C).[1]
-
Yield: 81%[1]
Step 4: Thermal Rearrangement to 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one (Fluoroketamine)
-
Reaction: The α-hydroxy imine intermediate from Step 3 undergoes a thermal rearrangement. This is achieved by refluxing in a high-boiling solvent such as decalin, in the presence of a palladium(II) chloride catalyst.[1][3]
Step 5: Formation of Fluoroketamine Hydrochloride
-
Reaction: The free base of fluoroketamine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Workflow Diagram
Alternative Synthetic Pathway: Diels-Alder Approach
A more convergent and potentially modular approach to arylcyclohexylamines, including analogs of ketamine, involves a Diels-Alder reaction to construct the core cyclohexene (B86901) ring.[4][5] While a specific protocol for fluoroketamine is not detailed in the literature, a representative pathway can be proposed based on established methodologies.
Proposed Experimental Protocol (Representative)
Step 1: Diels-Alder Cycloaddition
-
Reaction: A substituted styrene, such as 2-fluoro-α-methylstyrene (the dienophile), would react with a diene like Danishefsky's diene under thermal conditions or with Lewis acid catalysis to form a substituted cyclohexenone derivative.
-
Yield: Yields for analogous reactions are reported to be in the range of 60-90%, depending on the specific substrates and conditions.[4]
Step 2: Ketone Formation
-
Reaction: The silyl (B83357) enol ether resulting from the Diels-Alder reaction is hydrolyzed to the corresponding cyclohexenone.
Step 3: Introduction of the Amine
-
Reaction: The amine functionality can be introduced through various methods, such as reductive amination of the ketone or conversion to an oxime followed by reduction.
Step 4: N-Methylation
-
Reaction: If a primary amine is introduced in the previous step, N-methylation can be achieved using standard procedures like the Eschweiler-Clarke reaction or reaction with a methylating agent.
Logical Relationship Diagram
Conclusion
The established synthesis of fluoroketamine from 2-fluorobenzonitrile provides a clear, albeit multi-step, pathway to the target molecule. While some of the reported yields for individual steps are moderate, the overall route is well-documented. The alternative Diels-Alder approach offers a potentially more efficient and flexible strategy for accessing fluoroketamine and its analogs, although specific experimental validation for this particular target is needed. The choice of synthetic route will depend on factors such as the desired scale of synthesis, availability of starting materials, and the specific requirements for purity and yield. Further research into optimizing the existing pathway and exploring novel routes is warranted to improve the accessibility of this important compound for research purposes.
References
- 1. rsc.org [rsc.org]
- 2. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Collection - A Broadly Applicable DielsâAlder-Based Synthesis of Ketamine-Related Arylcyclohexylamines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Comparative Analysis of the Biological Activities of Fluoroketamine and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of fluoroketamine (2-Fluorodeschloroketamine, 2-FDCK) and its well-studied chemical analog, ketamine. While both compounds are arylcyclohexylamines and are presumed to share a primary mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists, a notable gap exists in the scientific literature regarding the in-vitro pharmacology of fluoroketamine.[1] This comparison, therefore, synthesizes the available preclinical in-vivo data and pharmacokinetic properties to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following tables present a summary of the available quantitative data comparing the pharmacokinetic and in-vivo behavioral properties of fluoroketamine and ketamine.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Fluoroketamine (2-FDCK) | Ketamine | Source |
| Predicted Lipophilicity (LogP) | 2.89 | 3.35 | [2] |
| Unbound Fraction (fu) in Plasma | 0.79 | 0.54 | [2] |
| In-vitro Half-life (Human Liver Microsomes) | 69.1 ± 13.1 min | Not explicitly stated in sources | [2] |
| Intrinsic Clearance Rate (Human Liver Microsomes) | 9.2 ± 1.7 mL/min per kg | Not explicitly stated in sources | [2] |
Note: A higher unbound fraction indicates more of the drug is available to interact with targets. Lower lipophilicity may affect blood-brain barrier penetration. The in-vitro data suggests that fluoroketamine may have a longer duration of action than ketamine.[3]
Table 2: Comparative In-Vivo Behavioral Effects in Rodent Models
| Behavioral Assay | Fluoroketamine (2-FDCK) | Ketamine | Source |
| Conditioned Place Preference (CPP) - Minimum Effective Dose (mice) | 3 mg/kg (i.p.) | 3 mg/kg (i.p.) | [4][5] |
| Locomotor Activity Enhancement (rats) | 30 mg/kg (i.p.) | 30 mg/kg (i.p.) | [2][5] |
| Drug Self-Administration (rats) | 0.5 mg/kg/infusion | 0.5 mg/kg/infusion | [4][5] |
Note: The comparable effective doses in these behavioral models suggest that fluoroketamine and ketamine have similar potencies in-vivo for producing rewarding and psychomotor effects.[2][4][5]
Signaling Pathways and Mechanism of Action
Both ketamine and fluoroketamine are believed to exert their effects primarily through the antagonism of the NMDA receptor. While this has been extensively verified for ketamine, it is an assumption for fluoroketamine based on its structural similarity.[1][3][6] The downstream signaling cascades are also thought to be analogous. The blockade of NMDA receptors on GABAergic interneurons is hypothesized to lead to a surge in glutamate, which in turn activates AMPA receptors. This cascade is believed to initiate the activation of intracellular signaling pathways, including the Akt/mTOR and CREB/BDNF pathways, which are implicated in synaptic plasticity and the antidepressant effects of ketamine.[4][7][8] Studies on the reinforcing effects and relapse models for both drugs suggest a shared involvement of the Akt/mTOR/GSK-3β and CREB/BDNF signaling pathways in the nucleus accumbens.[4][6][8]
Caption: Presumed shared signaling pathway of Ketamine and Fluoroketamine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In-Vitro Receptor Binding Assay (General Protocol)
While specific binding data for fluoroketamine is unavailable, a general protocol for an NMDA receptor binding assay is as follows. This methodology is crucial for determining the binding affinity (Ki) of a compound for the receptor.
Objective: To determine the binding affinity of a test compound for the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Radioligand (e.g., [³H]MK-801)
-
Test compound (e.g., ketamine)
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer to a specific protein concentration.
-
Binding Assay: In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of an unlabeled ligand.
-
Incubation: Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value, which can then be converted to the Ki value.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to establish any baseline preference.
-
Conditioning: This phase typically occurs over several days. On "drug" days, administer the test compound (e.g., 3 mg/kg fluoroketamine, i.p.) and confine the animal to one of the compartments for a set period (e.g., 30 minutes). On "vehicle" days, administer a saline injection and confine the animal to the opposite compartment. The drug-paired compartment is typically counterbalanced across animals.
-
Post-conditioning (Test): After the conditioning phase, place the animal back in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference, suggesting rewarding properties.
Caption: Experimental workflow for the Conditioned Place Preference test.
Intravenous Self-Administration
Objective: To evaluate the reinforcing effects and abuse potential of a drug.
Procedure:
-
Surgical Implantation: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the animal (typically a rat). The catheter is externalized on the back of the animal.
-
Habituation and Training: Place the animal in an operant chamber equipped with two levers. Allow the animal to habituate to the chamber. Train the animal to press an "active" lever to receive an intravenous infusion of the drug (e.g., 0.5 mg/kg/infusion of ketamine). Each infusion is typically paired with a cue light or tone. Presses on the "inactive" lever are recorded but have no consequence. A time-out period follows each infusion to prevent overdose.
-
Acquisition: Continue daily sessions until the animal demonstrates stable drug-taking behavior, indicating that the drug is acting as a reinforcer.
-
Dose-Response and Extinction: The dose of the drug can be varied to determine its reinforcing efficacy. To test for extinction, lever presses no longer result in drug infusion, leading to a decrease in pressing.
-
Reinstatement: Following extinction, drug-seeking behavior can be reinstated by a priming dose of the drug or by presenting the drug-associated cues, modeling relapse.
Logical Relationships in Biological Activity
The available evidence suggests a strong parallel in the in-vivo biological activities of fluoroketamine and ketamine, which is logically consistent with their structural similarity. The primary assumption is that both compounds engage the same initial molecular target, the NMDA receptor, which then triggers a cascade of similar downstream neurobiological events. This leads to the observed comparable behavioral outcomes in preclinical models.
Caption: Logical relationship of the biological activities of fluoroketamine and ketamine.
Conclusion
The available preclinical data strongly suggests that fluoroketamine possesses a biological activity profile that is remarkably similar to ketamine in-vivo. This is evidenced by their comparable potencies in behavioral models of reward and psychomotor stimulation. However, the lack of in-vitro data for fluoroketamine, particularly regarding its affinity and functional activity at the NMDA receptor and other potential targets, remains a significant knowledge gap. The observed differences in their pharmacokinetic properties, such as lipophilicity and plasma protein binding, may translate to differences in their duration of action and overall pharmacological profile in humans. Further research is imperative to fully characterize the in-vitro pharmacology of fluoroketamine to substantiate the assumptions based on its structural similarity to ketamine and to better understand its potential as a research tool or therapeutic agent.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Ketamine self-administration in the rat: evidence for a critical role of setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. campusvet.wsu.edu [campusvet.wsu.edu]
- 6. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 7. Reinforcing properties of an intermittent, low dose of ketamine in rats: effects of sex and cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluorophenyl Cyclopentyl Ketone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a comprehensive comparison of the expected mass spectrometry fragmentation of 2-Fluorophenyl cyclopentyl ketone against its structural analogs, supported by experimental data and detailed protocols.
This compound is a compound of interest in synthetic chemistry, and a thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification and characterization. This guide will delve into the anticipated fragmentation pathways of this molecule and compare them with the known fragmentation of similar compounds, providing a valuable resource for researchers in the field.
Comparative Fragmentation Analysis
The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), is predicted to follow established principles for aromatic and cyclic ketones. The primary fragmentation pathways are expected to be alpha-cleavage, loss of the cyclopentyl or 2-fluorophenyl rings, and rearrangements. To provide a clear comparison, we will examine the mass spectrum of o-Chlorophenyl cyclopentyl ketone, a closely related analog.
Table 1: Key Fragment Ions in the Mass Spectra of Phenyl Cyclopentyl Ketones
| Fragment Ion | Proposed Structure | m/z (this compound - Predicted) | m/z (o-Chlorophenyl cyclopentyl ketone - Experimental) | m/z (Phenyl cyclopentyl ketone - Experimental) |
| Molecular Ion | [C₁₂H₁₃FO]⁺ | 192 | 208/210 | 174 |
| [M - C₅H₉]⁺ | [C₇H₄FO]⁺ (2-Fluorobenzoyl cation) | 123 | 139/141 | 105 |
| [M - C₇H₄F]⁺ | [C₅H₉CO]⁺ (Cyclopentylcarbonyl cation) | 97 | 97 | 97 |
| [C₅H₉]⁺ | Cyclopentyl cation | 69 | 69 | 69 |
| [C₆H₅]⁺ | Phenyl cation | 77 | 77 | 77 |
| [C₄H₅]⁺ | Cyclopentenyl cation | 53 | 53 | 53 |
Note: The presence of chlorine in o-Chlorophenyl cyclopentyl ketone results in isotopic peaks (M and M+2) with a characteristic 3:1 ratio, which is reflected in the m/z values of chlorine-containing fragments.
The mass spectrum of o-Chlorophenyl cyclopentyl ketone, available in the NIST WebBook, shows a prominent molecular ion peak and a base peak corresponding to the o-chlorobenzoyl cation, which is formed through alpha-cleavage and the loss of the cyclopentyl radical.[1] This suggests that a similar fragmentation pattern will be observed for this compound, with the 2-fluorobenzoyl cation being a major fragment.
Predicted Fragmentation Pathway of this compound
The expected fragmentation pathway of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the carbonyl oxygen. The resulting molecular ion is then susceptible to several fragmentation routes.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
To obtain high-quality mass spectra for comparative analysis, a standardized experimental protocol is essential. The following outlines a general procedure for the analysis of aryl ketones using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the analyte (e.g., this compound) in a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) and with the spectra of analogous compounds.
Caption: Experimental workflow for GC-MS analysis of aryl ketones.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by alpha-cleavage, leading to the formation of a stable 2-fluorobenzoyl cation. This is consistent with the fragmentation observed for its structural analogs, such as o-Chlorophenyl cyclopentyl ketone. By following a standardized experimental protocol, researchers can obtain high-quality mass spectra to confirm these predictions and facilitate the unambiguous identification of this and other related compounds. This comparative guide provides a valuable framework for scientists and professionals engaged in the structural elucidation of novel molecules.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 2-Fluorophenyl Cyclopentyl Ketone Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of 2-Fluorophenyl cyclopentyl ketone and its derivatives. This ketone is a key precursor in the synthesis of fluoroketamine, making its stereochemical integrity paramount.[1][2]
This document outlines detailed experimental protocols and presents a comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC). The proposed methods are based on established analytical strategies for structurally similar aryl ketones and ketamine analogues.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess (ee) of this compound derivatives depends on several factors, including sample volatility, required resolution, and available instrumentation. Chromatographic methods, particularly chiral HPLC, GC, and SFC, are the most reliable and widely used for their accuracy and reproducibility.[3]
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Expected Outcome |
| Chiral HPLC | Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives) | n-Hexane/Isopropanol | Baseline resolution is anticipated based on successful separation of various ketamine derivatives and other aryl ketones.[1][4] |
| Chiral GC | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Helium or Hydrogen | Good separation is expected, particularly for volatile derivatives, leveraging established methods for ketones and fluorinated compounds.[5][6][7] |
| Chiral SFC | Polysaccharide-based or Cyclofructan-based | Supercritical CO₂ with co-solvent (e.g., Methanol (B129727) or Ethanol) | High-efficiency separation with faster analysis times and reduced solvent consumption is probable, given the success with a wide range of chiral compounds.[4][8] |
Note: The expected outcomes are based on documented separations of structurally analogous compounds. Method optimization will be necessary for the specific this compound derivative.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the enantioseparation of a wide array of compounds. Polysaccharide-based chiral stationary phases, such as those derived from amylose and cellulose, are particularly effective for resolving the enantiomers of aryl ketones and their derivatives due to their complex chiral recognition mechanisms.[1][9]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may be adjusted to optimize resolution and retention times. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (0.1%) can improve peak shape. For acidic compounds, trifluoroacetic acid (0.1%) may be beneficial.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.
Figure 1: Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers high resolution and sensitivity. Cyclodextrin-based stationary phases are widely used for the enantioseparation of various classes of compounds, including ketones.[5][7]
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., a permethylated β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min. The program should be optimized based on the volatility of the specific derivative.
-
Split Ratio: 100:1.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the two enantiomers.
Figure 2: Experimental workflow for chiral GC analysis.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It often provides faster separations and uses environmentally benign supercritical CO₂ as the primary mobile phase component. Polysaccharide and cyclofructan-based CSPs have demonstrated excellent performance in SFC for the resolution of a wide range of chiral compounds, including aryl ketones.[4][8]
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a back-pressure regulator and a UV or MS detector.
-
Chiral Column: A polysaccharide-based or cyclofructan-based CSP packed for SFC.
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent such as methanol or ethanol (B145695) (e.g., 80:20 v/v CO₂:Methanol). The percentage of the co-solvent can be adjusted to optimize the separation.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV absorbance or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent mixture.
-
Data Analysis: The % ee is determined from the peak areas of the separated enantiomers.
Figure 3: Experimental workflow for chiral SFC analysis.
Conclusion
The determination of the enantiomeric purity of this compound derivatives can be effectively achieved using chiral HPLC, GC, or SFC. The choice of method will depend on the specific properties of the derivative and the available instrumentation. Chiral HPLC with polysaccharide-based CSPs offers broad applicability, while chiral GC is well-suited for volatile compounds using cyclodextrin-based columns. Chiral SFC presents a "greener" and often faster alternative. The protocols provided in this guide, based on the successful separation of analogous compounds, offer a robust starting point for method development and validation, ensuring the accurate assessment of enantiomeric purity for these critical pharmaceutical precursors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.today [hplc.today]
- 4. Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 2-Fluorophenyl cyclopentyl ketone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Fluorophenyl cyclopentyl ketone, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety protocols for handling this compound. This includes wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemically impermeable gloves.[1] |
| Respiratory Protection | Use in a well-ventilated place. In case of insufficient ventilation, wear suitable respiratory equipment.[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is dictated by its classification as a halogenated organic compound.[2] Halogenated wastes require specific disposal methods due to their potential to form hazardous byproducts upon incineration.[2][3]
-
Segregation:
-
Crucially, keep this compound waste separate from non-halogenated organic waste streams.[3][4] Mixing these waste types can complicate and increase the cost of disposal.[4]
-
Use a designated, clearly labeled waste container for "Halogenated Organic Waste."[2][5] The container should be made of a compatible material and have a secure, tight-fitting lid.[1][5]
-
-
Waste Collection:
-
Collect the this compound waste in the designated halogenated waste container.
-
Ensure the container is labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] A list of all chemical constituents and their approximate percentages should be maintained on the container's tag.[3]
-
The waste container must be kept closed at all times, except when actively adding waste.[5]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]
-
Ensure the waste container is stored in secondary containment to prevent spills.[3]
-
-
Disposal Request:
-
Once the waste container is nearly full (typically around 75% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[7]
-
Carefully collect the absorbed material and place it in the designated halogenated waste container for disposal.[7]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's emergency response team or EHS office.
-
IV. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluorophenyl cyclopentyl ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 2-Fluorophenyl cyclopentyl ketone (CAS RN: 111982-45-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS), this document is based on available data for this compound and safety protocols for structurally similar chemicals. A thorough risk assessment is imperative before handling this substance.
I. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO | [1] |
| Molecular Weight | 192.2 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 275.8°C at 760 mmHg | [2] |
| Flash Point | 110.9°C | [2] |
| Density | 1.131 g/cm³ | [2] |
| Vapor Pressure | 0.00498 mmHg at 25°C | [2] |
| Refractive Index | 1.532 | [2] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
II. Personal Protective Equipment (PPE)
Due to the absence of a detailed SDS, a cautious approach to PPE is required. The following recommendations are based on general best practices for handling potentially hazardous research chemicals.[2]
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety goggles or a face shield | Must meet appropriate national standards. A face shield is recommended when there is a risk of splashing.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[3][4] |
| Lab coat | A flame-resistant lab coat worn over cotton clothing is recommended. Coats should be fully buttoned to maximize skin coverage.[3] | |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material, and shoes must cover the entire foot.[3] | |
| Respiratory Protection | Use in a well-ventilated area. An air-purifying respirator may be necessary. | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][5] |
III. Operational and Disposal Plan
This section outlines a step-by-step plan for the safe handling and disposal of this compound.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly closed.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.
B. Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) during handling to contain any potential spills.
-
Avoid Contact: Avoid direct contact with skin and eyes.[5] Do not ingest or inhale.[7]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
C. Accidental Release Measures
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
D. Disposal
-
Waste Classification: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Arrange for disposal by a licensed disposal company in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
